molecular formula C30H42O6 B1638810 3-O-(2'E,4'E-Decadienoyl)-ingenol

3-O-(2'E,4'E-Decadienoyl)-ingenol

Katalognummer: B1638810
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: XMXZQPNIMGCMHC-RIEFUZAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-O-(2'E,4'E-Decadienoyl)-ingenol is a major ingenane-type diterpenoid isolated from the roots of Euphorbia kansui (EK). This compound is a key subject of research in the detoxification strategies of traditional herbal medicines. Studies demonstrate that this esterified ingenol derivative can convert into its parent compound, ingenol, through processing, a transformation that significantly reduces inherent toxicity while retaining pharmacological activity . This makes it a critical tool for investigating structure-activity-toxicity relationships in natural product chemistry. In research models, this compound has shown significant activity against malignant ascites. Its proposed mechanism of action involves multiple pathways, including the induction of tumor cell apoptosis, modulation of pro-inflammatory cytokines (e.g., IL-2, IL-6, IFN-γ, TNF-α), and inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) . Furthermore, its laxative and water-expelling effects are linked to the upregulation of aquaporin expression (AQP3 and AQP8) in intestinal and renal tissues, promoting water excretion from the body . Researchers value this compound for exploring the mechanisms of traditional processing methods and for developing novel therapies for conditions like edema and ascites. For research use only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10+,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZQPNIMGCMHC-RIEFUZAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'E-Decadienoyl)-ingenol is a naturally occurring diterpenoid belonging to the ingenane (B1209409) class, isolated from plants of the Euphorbia genus.[1] This class of compounds has garnered significant scientific interest due to its potent biological activities, including cytotoxic, pro-apoptotic, and anti-cancer effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The cytotoxic and antiproliferative effects of this compound and its analogs have been evaluated across various cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Cytotoxic Activity of this compound

Cell LineCell TypeIC50 (µM)Reference
L-O2Human normal liver cells8.22[2]
GES-1Human gastric epithelial cells6.67[2]

Table 2: Cytotoxic and Antiproliferative Activities of Related Ingenol (B1671944) Esters

CompoundCell LineCell TypeActivityValue (µM)Reference
Ingenol-3-angelate (I3A)A2058Human melanomaIC5038[3]
HT144Human melanomaIC5046[3]
3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenolIEC-6Rat intestinal epithelial cellsIC505.74 µg/mL[4]
13-oxyingenol dodecanoateCaco-2Human colon cancerIC5035.59 ± 5.37[5]
MCF-7Human breast cancerIC5024.04 ± 4.70[5]
MCF-7/ADMAdriamycin-resistant human breast cancerIC5022.24 ± 5.19[5]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of ingenol esters, including this compound, involves the activation of Protein Kinase C (PKC).[6] This activation triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. The key signaling pathways implicated are the PKC/MEK/ERK pathway and the NF-κB pathway.

Protein Kinase C (PKC) Activation

This compound and other ingenol esters act as potent activators of PKC isoforms, particularly the novel PKCδ.[6][7] Activation of PKCδ is a critical event that initiates downstream signaling cascades.

PKC_Activation cluster_activation Activation at Membrane PKC_inactive Inactive PKCδ (Cytosol) PKC_active Active PKCδ PKC_inactive->PKC_active Translocation to membrane Downstream_Signaling Downstream_Signaling PKC_active->Downstream_Signaling Initiates signaling cascade Ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol Ingenol->PKC_inactive

Figure 1: Activation of PKCδ by this compound.
PKC/MEK/ERK Signaling Pathway

Activated PKCδ phosphorylates and activates the Mitogen-activated protein kinase kinase (MEK), which in turn phosphorylates and activates the Extracellular signal-regulated kinase (ERK). This signaling cascade plays a crucial role in the induction of cell death.[8]

PKC_MEK_ERK_Pathway PKC Active PKCδ MEK MEK PKC->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Apoptosis Cell Death ERK->Apoptosis

Figure 2: The PKC/MEK/ERK signaling cascade initiated by active PKCδ.
NF-κB Signaling Pathway

Ingenol esters have also been shown to modulate the NF-κB signaling pathway.[9] In some contexts, they can inhibit the nuclear translocation of the p65 subunit of NF-κB, leading to the suppression of pro-inflammatory and survival signals.

NFkB_Pathway Ingenol Ingenol Ester p65_p50_IkB p65/p50/IκB (Cytosol) Ingenol->p65_p50_IkB Inhibits IκB degradation p65_p50 p65/p50 (Cytosol) p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) p65_p50_nucleus->Gene_Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by ingenol esters.
Induction of Apoptosis via the Mitochondrial Pathway

The cytotoxic effects of ingenol esters are mediated through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway.[4][10] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Apoptosis_Pathway Ingenol Ingenol Ester Mitochondria Mitochondria Ingenol->Mitochondria Disrupts membrane potential Cytochrome_c Cytochrome c (Cytosol) Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound (various concentrations) A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 value G->H

References

3-O-(2'E,4'E-Decadienoyl)-ingenol: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the diterpenoid 3-O-(2'E,4'E-Decadienoyl)-ingenol, a natural product isolated from the plant Euphorbia kansui. The document details its discovery, botanical origin, and available data on its biological activity, with a focus on its cytotoxic effects. Detailed experimental methodologies for isolation and characterization, based on available literature, are presented. Furthermore, the guide explores the compound's likely mechanism of action through the activation of Protein Kinase C (PKC) signaling pathways, supported by illustrative diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids. Among these, the ingenane (B1209409) class of diterpenes has garnered significant attention for its potent biological activities, including pro-inflammatory, anti-cancer, and anti-viral properties. This compound is a member of this class, distinguished by a decadienoyl ester group at the C-3 position of the ingenol (B1671944) core. This guide will delve into the scientific knowledge surrounding this specific ingenol ester.

Discovery and Origin

This compound was first reported as a naturally occurring compound isolated from the roots of Euphorbia kansui in a 2002 study by Wang et al., published in the Journal of Natural Products.[1] In this study, the researchers conducted a phytochemical investigation of E. kansui, a plant used in traditional Chinese medicine, which led to the isolation and structure elucidation of several polycyclic diterpenes, including this compound. This compound is one of many ingenol and jatrophane diterpenes that have been identified from this plant species.[1]

The natural source of this compound is the dried root of Euphorbia kansui T.N. Liou ex S.B. Ho, a member of the Euphorbiaceae family. This plant is primarily distributed in the northwestern regions of China.

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is its cytotoxicity against various cell lines. The available quantitative data from the literature is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCell TypeIC50 (µM)Reference
L-O2Human normal liver cell line8.22[2]
GES-1Human gastric epithelial cell line6.67[2]
NamalwaHuman Burkitt's lymphoma cell line5.2
Table 2: Effect on Cell Division of Xenopus Blastula Cells
CompoundConcentration (µg/mL)Cleavage Arrest (%)Reference
Ingenol Diterpenes (including this compound)0.5>75[1]

Experimental Protocols

While the seminal paper by Wang et al. (2002) is not available in its entirety, this section outlines the general experimental procedures for the isolation and characterization of ingenol esters from Euphorbia species, based on methodologies described in related literature.

General Isolation Workflow

The isolation of this compound from Euphorbia kansui typically involves a multi-step process combining extraction and various chromatographic techniques.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_characterization Structure Elucidation plant_material Dried Roots of Euphorbia kansui extraction Extraction with Organic Solvents (e.g., Dichloromethane (B109758), Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: General workflow for the isolation and characterization of this compound.

Detailed Methodologies

Plant Material: The dried and powdered roots of Euphorbia kansui are used as the starting material.

Extraction:

  • The powdered plant material is extracted exhaustively with a suitable organic solvent, such as dichloromethane or 95% ethanol, at room temperature.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation:

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways

The biological effects of ingenol esters are primarily mediated through the activation of Protein Kinase C (PKC) isoforms. While the specific PKC isoform selectivity of this compound has not been explicitly detailed in the available literature, the mechanism is expected to be similar to that of other well-studied ingenol esters, such as ingenol-3-angelate (I3A).

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Ingenol esters act as analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol pkc Protein Kinase C (PKC) ingenol->pkc Binds to C1 domain downstream Downstream Substrates pkc->downstream Phosphorylation transcription Transcription Factors downstream->transcription gene_expression Altered Gene Expression transcription->gene_expression response Cytotoxicity & Apoptosis gene_expression->response

Caption: Hypothesized signaling pathway of this compound via PKC activation.

Upon binding to the C1 domain of PKC, this compound is thought to induce a conformational change in the enzyme, leading to its activation. Activated PKC then phosphorylates a wide range of downstream substrates, triggering various signaling cascades that can ultimately lead to cellular responses such as cell cycle arrest and apoptosis, which are consistent with the observed cytotoxic effects of this compound. The specific cellular outcomes are dependent on the particular PKC isoforms activated and the cellular context.

Conclusion

This compound is a naturally occurring ingenane diterpenoid with significant cytotoxic properties. Its discovery from Euphorbia kansui has contributed to the growing body of knowledge on the diverse and potent biological activities of this class of compounds. While its mechanism of action is believed to involve the activation of Protein Kinase C, further research is required to elucidate the specific isoform selectivity and the precise downstream signaling pathways. The detailed experimental protocols for its isolation and characterization, though not fully available in a single source, can be pieced together from the methodologies reported for related compounds. This technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of this compound.

References

A Technical Guide to 3-O-(2'E,4'E-Decadienoyl)-ingenol: Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a complex diterpenoid of significant interest for its biological activity. The document details its primary natural sources, presents quantitative data on related compounds, outlines comprehensive experimental protocols for its isolation and analysis, and illustrates its biosynthetic pathway.

Natural Sources of this compound

This compound is a member of the ingenane (B1209409) class of diterpenoids, which are predominantly found in the plant genus Euphorbia. This genus, one of the largest in the plant kingdom, is well-known for producing a wide variety of structurally diverse and biologically active diterpenoids.

The primary natural source of this compound identified in the scientific literature is Euphorbia kansui . The dried roots of this plant, a traditional Chinese medicinal herb, have been the subject of numerous phytochemical investigations that have led to the isolation of this specific ingenol (B1671944) ester, among many others[1][2].

Other species of the Euphorbia genus are also known producers of ingenol and its esters, suggesting they may also be potential, albeit less documented, sources of this compound. These include:

  • Euphorbia peplus : The source of ingenol mebutate, another well-known ingenol ester[3].

  • Euphorbia lathyris : Utilized as an industrial source for the semi-synthesis of ingenol mebutate[3].

  • Euphorbia tirucalli : Known to produce various ingenol derivatives.

While the presence of the specific 3-O-(2'E,4'E-decadienoyl) ester has been definitively established in E. kansui, further investigation into the phytochemical profiles of other Euphorbia species may reveal additional sources.

Quantitative Data

Quantitative analysis of specific ingenol esters in various Euphorbia species is a complex task due to the vast number of structurally similar compounds. While direct quantitative data for this compound is not extensively available in comparative studies, research on the quantification of related ingenane-type diterpenoids in Euphorbia kansui provides valuable insights.

A study utilizing Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) quantified several ingenane-type diterpenoids in the dried roots of Euphorbia kansui before and after processing (stir-frying with vinegar)[4][5]. The data for a closely related compound, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, is presented in the table below. This provides an indication of the abundance of similar ingenol esters in this source.

CompoundPlant MaterialConcentration (µg/g)
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenolRaw Euphorbia kansui roots1.54
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenolProcessed Euphorbia kansui roots0.82

Table 1: Concentration of a structurally related ingenol ester in Euphorbia kansui roots. Data extracted from a study focused on the effects of traditional processing methods on the chemical profile of the plant[4].

It is important to note that traditional processing methods, such as stir-frying with vinegar, can significantly alter the chemical composition of the plant material, leading to a reduction in the content of certain diterpenoids[4][6].

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantitative analysis of this compound and related compounds from Euphorbia species, based on established scientific literature.

Extraction and Isolation of Ingenol Esters from Euphorbia kansui

This protocol is a composite of methodologies described for the isolation of ingenol-type diterpenoids from the roots of E. kansui[1][2].

1. Plant Material Preparation:

  • Air-dry the roots of Euphorbia kansui at room temperature.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 2 weeks), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Alternatively, perform sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The ingenol esters are typically found in the less polar fractions (e.g., dichloromethane).

3. Fractionation and Isolation:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

  • Further purify the fractions containing the target compounds using repeated column chromatography (silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Monitor the purification process using HPLC-MS to identify the fractions containing this compound based on its mass-to-charge ratio.

4. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis using UFLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of six ingenane-type diterpenoids in Euphorbia kansui[4][5].

1. Instrumentation:

  • Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters BEH RP18, 2.1 mm × 100 mm, 2.5 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-product ion transitions for this compound would need to be determined by infusing a pure standard.

4. Sample Preparation:

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol) using ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection into the UFLC-MS/MS system.

5. Quantification:

  • Prepare a calibration curve using a purified standard of this compound of known concentrations.

  • Quantify the compound in the plant extracts by comparing the peak area to the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of Ingenol

The biosynthesis of the ingenane diterpenoid core is a complex enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of cyclizations and oxidative modifications to form the characteristic tetracyclic structure of ingenol.

Biosynthesis_of_Ingenol GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Casbene 9-oxo-casbene / 5-oxo-casbene Casbene->Oxidized_Casbene CYP71D445 / CYP726A27 (P450s) Jolkinol_C Jolkinol C (Lathyrane skeleton) Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH1) Ingenol_Precursor Putative Intermediates Jolkinol_C->Ingenol_Precursor Further cyclizations & oxidations Ingenol Ingenol Ingenol_Precursor->Ingenol Late-stage tailoring enzymes Target_Compound This compound Ingenol->Target_Compound Acyltransferase

Biosynthesis of Ingenol and its Decadienoyl Ester.
Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from its natural source.

Isolation_Workflow Plant_Material Dried & Powdered Euphorbia kansui Roots Extraction Solvent Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (HPLC, Sephadex) TLC_Analysis->Purification Pool Fractions Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structural Analysis (NMR, HRMS) Isolated_Compound->Structure_Elucidation

Workflow for the Isolation of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further research is warranted to explore the full range of its natural sources, develop optimized isolation protocols, and fully elucidate its pharmacological properties.

References

An In-Depth Technical Guide on the Cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of 3-O-(2'E,4'E-decadienoyl)-ingenol, a diterpenoid compound with demonstrated anti-cancer potential. This document collates available quantitative data, details experimental methodologies for assessing its cytotoxicity, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

This compound has exhibited cytotoxic effects against both human cancer cell lines and normal human cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized in the tables below.

Table 1: IC50 Values in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
HCT-8Colon2.66[1]
Bel-7402*Hepatocellular Carcinoma3.76[1][2]

Note: The Bel-7402 cell line has been identified as a problematic, contaminated cell line, showing characteristics of a HeLa derivative. Researchers should exercise caution when interpreting data derived from this cell line.

Table 2: IC50 Values in Normal Human Cell Lines

Cell LineTissue of OriginIC50 (µM)Citation(s)
L-O2Liver8.22[3][4]
GES-1Gastric Epithelium6.67[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the cytotoxic evaluation of this compound and related compounds.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

2.1.1 Cell Culture and Treatment

  • Cell Lines: Human colon cancer (HCT-8), hepatocellular carcinoma (Bel-7402), normal human liver (L-O2), and normal human gastric epithelial (GES-1) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For the MTT assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group is treated with a corresponding dilution of DMSO.

2.1.2 MTT Assay Protocol

  • Following a 48-hour incubation with the compound, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis (programmed cell death) is a key mechanism of action for many anti-cancer agents. The following protocols are based on studies of the closely related compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, and are applicable for investigating the apoptotic effects of this compound.

2.2.1 Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

  • Cells are seeded and treated with the compound as described in section 2.1.1.

  • After treatment, both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.2.2 Cell Cycle Analysis

  • Treated cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at 4°C.

  • The fixed cells are then washed and resuspended in PBS containing RNase A and propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity studies and the proposed signaling pathway for ingenol-induced apoptosis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-8, Bel-7402) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Treatment with This compound compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis incubation->cell_cycle_assay data_acq Data Acquisition (Microplate Reader/Flow Cytometer) mtt_assay->data_acq apoptosis_assay->data_acq cell_cycle_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant cell_cycle_dist Cell Cycle Distribution data_acq->cell_cycle_dist

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G cluster_trigger Induction cluster_pkc PKC Activation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome ingenol (B1671944) 3-O-(2'E,4'E-Decadienoyl) -ingenol pkc Protein Kinase C (PKC) Activation ingenol->pkc bax ↑ Bax ingenol->bax bcl2 ↓ Bcl-2 ingenol->bcl2 ros ↑ ROS Production pkc->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for ingenol-induced apoptosis.

Mechanism of Action

The cytotoxic effects of this compound and related ingenol esters are believed to be mediated through the induction of apoptosis. While the precise signaling cascade for this specific compound in cancer cells requires further elucidation, studies on similar ingenol derivatives suggest the involvement of the mitochondrial (intrinsic) pathway of apoptosis.

A proposed mechanism involves the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling[1]. Activation of specific PKC isoforms can lead to an increase in reactive oxygen species (ROS) production. This oxidative stress can, in turn, disrupt the mitochondrial membrane potential.

The disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway. It is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting this process. An increased Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the activation of caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death. Additionally, some ingenol esters have been shown to induce cell cycle arrest, contributing to their anti-proliferative effects.

Conclusion

This compound demonstrates significant cytotoxic activity against human cancer cell lines, with a higher potency observed in cancer cells compared to normal cells. The primary mechanism of action is likely the induction of apoptosis via the mitochondrial pathway, potentially initiated by the activation of Protein Kinase C. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this and other related ingenol derivatives. Further research is warranted to fully elucidate the specific signaling pathways involved in different cancer types and to explore its potential in pre-clinical and clinical settings.

References

3-O-(2'E,4'E-Decadienoyl)-ingenol in vitro effects on cell division

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vitro Effects of 3-O-(2'E,4'E-Decadienoyl)-ingenol on Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diterpenoid compound isolated from plants of the Euphorbia genus, notably Euphorbia kansui. As a member of the ingenane (B1209409) family of natural products, it is recognized for its significant biological activity, including potent cytotoxic effects. The primary mechanism of action for ingenol (B1671944) esters involves the direct activation of Protein Kinase C (PKC) isozymes, which positions them as critical modulators of intracellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the in vitro effects of this compound and closely related analogs on cell division. It consolidates quantitative data on cytotoxicity and cell cycle arrest, details the experimental protocols for key assays, and visualizes the underlying molecular pathways. Due to the limited availability of specific cell cycle data for this compound, this document extrapolates from well-documented, structurally similar compounds like ingenol-3-angelate (I3A/PEP005) to present a cohesive model of action.

Core Mechanism of Action: Protein Kinase C (PKC) Activation

Ingenol esters, including this compound, function as potent agonists of Protein Kinase C (PKC).[1] These molecules mimic the endogenous PKC activator diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. A key target in the context of cell cycle modulation and apoptosis is PKC delta (PKCδ).[2]

Upon binding, the ingenol ester induces a conformational change in the PKC enzyme, leading to its activation. This activation is followed by the translocation of PKCδ from the cytosol to various cellular compartments, including the nucleus, mitochondria, and plasma membrane, where it can phosphorylate a multitude of downstream target proteins.[3][4] This initial activation and translocation step is the critical trigger for the compound's downstream effects on cell division and survival.

G cluster_cytosol Cytosol cluster_membranes Cellular Membranes (Nucleus, Mitochondria) Compound 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC_inactive Inactive PKCδ Compound->PKC_inactive Binds to C1 Domain PKC_active Active PKCδ PKC_inactive->PKC_active Activation PKC_translocated Translocated Active PKCδ PKC_active->PKC_translocated Translocation

Figure 1: Activation and translocation of PKCδ by this compound.

Quantitative Data on In Vitro Effects

The biological impact of ingenol esters is demonstrated through their potent cytotoxic and anti-proliferative effects across various cell lines.

Cytotoxicity

While extensive data on this compound is still emerging, studies have established its cytotoxicity against several human cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this effect.

CompoundCell LineAssay TypeIC50 Value (µM)Citation
This compoundL-O2Cytotoxicity8.22[5]
This compoundGES-1Cytotoxicity6.67[5]
Ingenol-3-angelate (I3A)A2058MTT~38
Ingenol-3-angelate (I3A)HT144MTT~46

Table 1: Cytotoxicity of this compound and a related analog in human cell lines. L-O2 and GES-1 are normal human liver and gastric epithelial cell lines, respectively. A2058 and HT144 are human melanoma cell lines.

Cell Cycle Arrest

Flow cytometry analysis reveals that ingenol esters are potent inducers of cell cycle arrest, primarily at the G1 and G2/M checkpoints. This arrest prevents cancer cells from proceeding through DNA synthesis and mitosis, ultimately inhibiting proliferation.

The following tables summarize quantitative cell cycle data from studies on closely related ingenol esters.

Treatment (24h)% Cells in G1% Cells in S% Cells in G2/M
Control (0 µM)48.2%29.3%22.5%
I3A (1 µM)64.7%15.1%20.2%
I3A (5 µM)70.8%9.8%19.4%

Table 2: Effect of Ingenol-3-angelate (I3A) on Cell Cycle Distribution in A2058 Human Melanoma Cells. Data shows a significant, dose-dependent increase in the G1 population.

Treatment (24h)% Cells in G2/M
Control (0 nM)10.56%
AAI (6.25 nM)15.21%
AAI (12.5 nM)21.33%
AAI (25 nM)35.87%

Table 3: Effect of 3-O-angeloyl-20-O-acetyl ingenol (AAI) on G2/M Arrest in K562 Human Leukemia Cells. Data indicates a strong, dose-dependent accumulation of cells in the G2/M phase.

Signaling Pathways in Cell Division Control

The cell cycle arrest induced by this compound and its analogs is mediated by a complex signaling network downstream of PKC activation. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[3][6]

  • PKC Activation: The compound directly activates PKCδ.

  • MAPK Pathway Activation: Activated PKCδ can lead to the phosphorylation and activation of the Raf-MEK-ERK cascade.[3][6] This pathway is a central regulator of cell proliferation and survival.

  • PI3K/Akt Pathway Inhibition: Ingenol esters have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pro-survival pathway in many cancers. This inhibition contributes to the pro-apoptotic and anti-proliferative effects.[3][6]

  • Induction of Cell Cycle Arrest:

    • G1 Arrest: The signaling cascade can lead to the upregulation of Cyclin-Dependent Kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition.[7][8]

    • G2/M Arrest: The arrest at the G2/M checkpoint is often mediated by the inhibition of the CDK1/Cyclin B1 complex. This can occur through inhibitory phosphorylation of CDK1, a process regulated by upstream kinases and phosphatases that are influenced by the PKC-MAPK signaling axis.[9][10]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_g1 G1/S Transition cluster_g2 G2/M Transition Compound 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC PKCδ Activation Compound->PKC Raf Raf PKC->Raf Activates PI3K PI3K PKC->PI3K Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK p21 p21 / p27 ERK->p21 Upregulates CDK1 Cyclin B1-CDK1 ERK->CDK1 Inhibits via upstream regulators Akt Akt PI3K->Akt CDK46 Cyclin D-CDK4/6 p21->CDK46 Inhibits CDK2 Cyclin E-CDK2 p21->CDK2 Inhibits Arrest_G1 G1 Phase Arrest Arrest_G2M G2/M Phase Arrest

Figure 2: Signaling pathways for ingenol-induced cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the effects of this compound on cell division.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle.

G A 1. Cell Culture & Treatment B 2. Cell Harvesting (Trypsinization) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Staining (PI & RNase) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Cell Cycle Modeling) E->F

Figure 3: Experimental workflow for cell cycle analysis using flow cytometry.
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to approximately 60-70% confluency. Treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach using trypsin-EDTA, and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (e.g., PE-Texas Red). Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound and related ingenol esters are potent bioactive compounds that disrupt cell division in vitro. Their primary mechanism involves the activation of PKC, which triggers a cascade of signaling events, including modulation of the MAPK and PI3K/Akt pathways. The downstream consequence is a robust arrest of the cell cycle at the G1 and G2/M checkpoints, leading to an inhibition of cell proliferation and, frequently, the induction of apoptosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the anti-cancer potential of this class of compounds and for professionals in the field of drug development. Further research is warranted to delineate the precise effects of this compound on specific cell cycle regulatory proteins.

References

An In-depth Technical Guide on the Protein Kinase C Modulatory Activity of 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protein kinase C (PKC) modulatory activity of the natural product 3-O-(2'E,4'E-Decadienoyl)-ingenol. Due to the limited availability of specific data for this particular ingenol (B1671944) ester, this document leverages extensive research on its close structural analogs, Ingenol 3-angelate (I3A) and Ingenol Mebutate (PEP005), to elucidate its mechanism of action and biological effects. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts targeting PKC.

Introduction

This compound belongs to the ingenane (B1209409) class of diterpenoids, a family of natural products known for their potent biological activities. A prominent member of this family, ingenol mebutate, is an FDA-approved topical treatment for actinic keratosis, highlighting the therapeutic potential of these compounds. The primary molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Modulation of PKC activity by ingenol esters can trigger a cascade of downstream signaling events, making them valuable tools for cancer research and drug discovery.

This guide will delve into the specifics of how this compound and its analogs interact with and modulate PKC isoforms, the resulting cellular outcomes, and the experimental methodologies used to characterize these effects.

Quantitative Data on PKC Modulation and Cytotoxicity

The following tables summarize the available quantitative data for this compound and its close analogs. It is important to note that the binding affinity data is for Ingenol 3-angelate (I3A), a structurally similar compound, and provides a strong indication of the likely activity of this compound.

Table 1: Binding Affinities of Ingenol 3-angelate (I3A) for PKC Isoforms

PKC IsoformBinding Affinity (Ki, nM)
PKC-α0.35 ± 0.05
PKC-β0.41 ± 0.06
PKC-γ0.38 ± 0.04
PKC-δ0.29 ± 0.03
PKC-ε0.32 ± 0.04

Data from a study on Ingenol 3-angelate (I3A), a close structural analog.

Table 2: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayIC50
This compoundHuman Normal Cell Line (L-O2)Cytotoxicity8.22 µM[1]
This compoundHuman Normal Cell Line (GES-1)Cytotoxicity6.67 µM[1]
Ingenol Mebutate (PEP005)Primary KeratinocytesCell Viability (MTT)Biphasic response, significant effect at 100 nmol/L
Ingenol Mebutate (PEP005)Squamous Cell Carcinoma (SCC) CellsCell Viability (MTT)Biphasic response, significant effect at 100 nmol/L

Signaling Pathways

This compound, like other ingenol esters, primarily functions by activating novel and classical PKC isoforms. This activation triggers downstream signaling cascades, most notably the Raf/MEK/ERK (MAPK) pathway. Activation of PKCδ has been specifically implicated in the cellular response to ingenol mebutate.

PKC/MEK/ERK Signaling Pathway

The binding of this compound to the C1 domain of PKC isoforms mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of the kinase. Activated PKC, particularly PKCδ, then phosphorylates and activates downstream kinases in the MAPK cascade, leading to the phosphorylation and activation of ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors, ultimately influencing gene expression related to cell cycle, proliferation, and apoptosis.

PKC_MEK_ERK_Pathway Ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC PKC Isoforms (e.g., PKCδ) Ingenol->PKC Activation Raf Raf PKC->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Activation GeneExpression Altered Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription->GeneExpression

Fig. 1: PKC/MEK/ERK signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the PKC modulatory effects of this compound.

PKC Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the phorbol (B1677699) ester binding site on PKC isoforms.

Materials:

  • Recombinant human PKC isoforms

  • [³H]-Phorbol-12,13-dibutyrate ([³H]PDBu)

  • Phosphatidylserine (B164497) (PS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 10 mM MgCl₂, 1 mM DTT

  • Wash Buffer: 20 mM Tris-HCl (pH 7.4), 4°C

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of the recombinant PKC isoform, and phosphatidylserine vesicles.

  • Add varying concentrations of this compound (competitor) to the reaction mixture.

  • Initiate the binding reaction by adding a constant concentration of [³H]PDBu.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

PKC_Binding_Assay cluster_0 Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis A Prepare Reaction Mix: PKC Isoform, PS, Buffer B Add Test Compound (Varying Concentrations) A->B C Add [³H]PDBu B->C D Incubate at RT C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate IC50 G->H I Calculate Ki H->I

Fig. 2: Experimental workflow for the PKC competitive binding assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

  • Target cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for various time points.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

  • Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody (p-ERK) E->F G Secondary Antibody (HRP) F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (Total ERK) H->I J Data Analysis I->J

Fig. 3: General workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound is a potent modulator of Protein Kinase C, exhibiting high affinity for multiple isoforms. Its mechanism of action, inferred from studies of close analogs, involves the activation of the PKC/MEK/ERK signaling pathway, leading to significant effects on cell viability and proliferation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in targeting the PKC signaling network for therapeutic intervention. Further investigation into the specific isoform selectivity and downstream effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for isolating and purifying 3-O-(2'E,4'E-decadienoyl)-ingenol, a diterpenoid found in plants of the Euphorbia genus. The protocols described are based on established methodologies in peer-reviewed scientific literature and are intended to guide researchers in the efficient extraction and purification of this compound for further study and development.

Introduction

This compound is a member of the ingenane (B1209409) class of diterpenoids, which are known for their wide range of biological activities. These compounds are predominantly isolated from the latex and roots of Euphorbia species, such as Euphorbia kansui and Euphorbia peplus. The potent biological effects of ingenol (B1671944) esters, including the modulation of Protein Kinase C (PKC), make them promising candidates for drug discovery and development, particularly in oncology.[1][2] The isolation of these compounds from their natural sources, however, presents a significant challenge due to their low abundance and the presence of numerous structurally related analogues. This document outlines a general workflow and specific protocols for the successful isolation and purification of this compound.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction from plant material, followed by several stages of chromatographic separation.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction of ingenol esters from dried plant material.

Materials:

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered roots of Euphorbia kansui with 5 L of dichloromethane at room temperature for 72 hours.

    • Alternatively, perform a reflux extraction with 95% ethanol.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[3][4]

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Pre-adsorb the dissolved extract onto a small amount of silica gel.

    • Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in a non-polar solvent such as hexane (B92381).

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing ingenol esters.

    • Pool the fractions containing the compounds of interest and concentrate them using a rotary evaporator.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the semi-preparative HPLC for the fine purification of the target compound.

Materials:

  • Partially purified ingenol ester fraction from Protocol 1

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Semi-preparative C18 HPLC column (e.g., 10 mm x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the concentrated fraction from the silica gel column in a suitable solvent, such as methanol (B129727) or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 100% over 40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at a wavelength of 230 nm.

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks observed on the chromatogram.

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions containing this compound and concentrate them.[5]

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an alternative or complementary technique to HPLC for purifying ingenol esters.[3]

Materials:

  • Partially purified ingenol ester fraction

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • HSCCC instrument

Procedure:

  • Solvent System Selection:

    • A two-phase solvent system is required. A common system for separating diterpenoids is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined empirically (e.g., 7:3:5:5 v/v/v/v).[3]

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the column at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Dissolve the sample in a small volume of the solvent system and inject it into the column.

    • Elute the sample with the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions continuously.

    • Monitor the fractions by TLC or analytical HPLC.

    • Combine the pure fractions containing the target compound and evaporate the solvent.[3]

Data Presentation

The following tables summarize hypothetical quantitative data based on typical isolation procedures for similar natural products. Actual yields and purity will vary depending on the starting material and the specific experimental conditions.

Table 1: Summary of a Typical Purification of this compound from 1 kg of Euphorbia kansui Roots

Purification StepStarting Mass (g)Mass of Fraction (mg)Yield (%)Purity (%)
Crude Dichloromethane Extract100050,0005.0<1
Silica Gel Chromatography505,00010.0~10
Semi-preparative HPLC5501.0>95

Table 2: HPLC and HSCCC Method Parameters

ParameterHPLCHSCCC
Column/Coil Volume Semi-preparative C18, 10 x 250 mm200-300 mL
Mobile/Stationary Phase Acetonitrile/Water Gradientn-Hexane-EtOAc-MeOH-Water
Flow Rate 3 mL/min2 mL/min
Detection UV at 230 nmOffline (TLC/HPLC)
Typical Sample Load 10-50 mg100-500 mg

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Start Dried Euphorbia kansui Roots Extraction Extraction (Dichloromethane or 95% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fraction Silica_Gel->Partially_Purified HPLC Semi-preparative HPLC Partially_Purified->HPLC HSCCC HSCCC Partially_Purified->HSCCC Pure_Compound Pure this compound HPLC->Pure_Compound HSCCC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Ingenol esters are known to activate Protein Kinase C (PKC), which in turn modulates downstream signaling pathways involved in cell proliferation and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC PKC Ras_Raf Ras/Raf/MAPK Pathway PKC->Ras_Raf Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits Ingenol This compound Ingenol->PKC Activates Apoptosis Apoptosis Ras_Raf->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation

Caption: Simplified signaling pathway of this compound via PKC modulation.[1]

References

Application Notes and Protocols for the Synthesis of 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for 3-O-(2'E,4'E-Decadienoyl)-ingenol, a potent activator of Protein Kinase C (PKC). The document includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and visualizations of the relevant signaling pathway and synthetic workflow.

Introduction

This compound is a diterpenoid ester belonging to the ingenane (B1209409) family. Like other ingenol (B1671944) esters, it exhibits significant biological activity, primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers downstream signaling cascades, such as the PKC/MEK/ERK pathway, which can induce cellular responses including apoptosis in cancer cells. The synthesis of this specific ingenol ester is a multi-step process involving the preparation of the ingenol core, the synthesis of the decadienoyl side chain, and their subsequent esterification.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a semi-synthetic route starting from the natural product ingenol, which can be isolated from plants of the Euphorbia genus or prepared via total synthesis. A common strategy involves the protection of the C5 and C20 hydroxyl groups of ingenol to allow for selective esterification at the C3 position, followed by deprotection to yield the final product.

A logical workflow for the synthesis is depicted below:

G cluster_ingenol Ingenol Core Synthesis cluster_protection Protection cluster_sidechain Side Chain Synthesis cluster_coupling Esterification cluster_deprotection Deprotection cluster_final Final Product start Total Synthesis of (+)-Ingenol protect Protection of C5 and C20 hydroxyls (e.g., as acetonide) start->protect esterify Selective C3-Esterification protect->esterify aldehyde (2E,4E)-Decadienal acid (2E,4E)-Decadienoic Acid aldehyde->acid Oxidation chloride (2E,4E)-Decadienoyl Chloride acid->chloride Acyl Chloride Formation chloride->esterify deprotect Deprotection of C5 and C20 hydroxyls esterify->deprotect final This compound deprotect->final G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound pkc PKC compound->pkc Activates raf Raf pkc->raf Activates akt AKT pkc->akt Inhibits mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., AP-1) erk->transcription Activates pi3k PI3K pi3k->akt Activates apoptosis Apoptosis transcription->apoptosis

Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-ingenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 3-O-(2'E,4'E-Decadienoyl)-ingenol and its closely related analogue, ingenol (B1671944) mebutate (also known as ingenol-3-angelate, I3A, or PEP005), in cell culture experiments. The protocols are based on established methodologies from various research publications and are intended to guide researchers in studying the cellular effects of this class of compounds.

Introduction

This compound is a diterpenoid ester belonging to the ingenane (B1209409) family, isolated from plants of the Euphorbia genus.[1][2] This class of compounds is known for its potent cytotoxic and pro-inflammatory properties, which have been harnessed for therapeutic applications, most notably in the treatment of actinic keratosis.[3][4] In cell culture, these compounds serve as valuable tools to investigate cellular signaling pathways, cell death mechanisms, and potential anticancer activities.[3][5] This document outlines protocols for cell line selection, culture conditions, and various assays to characterize the biological effects of this compound.

Data Presentation

Table 1: Cell Lines and Culture Conditions
Cell LineCell TypeCulture MediumSupplements
HEKPrimary Human Epithelial KeratinocytesDMEM10% Fetal Calf Serum, 1% Sodium Pyruvate, 1% L-Glutamine
UD-SCC 1, 2, 7A, 8Squamous Cancer Cell LinesDMEM10% Fetal Calf Serum, 1% Sodium Pyruvate, 1% L-Glutamine
HeLaCervical CarcinomaMEM10% Fetal Calf Serum
MyLa, SeAx, HuT-78, HHCutaneous T-Cell Lymphoma (CTCL)RPMI 1640Not specified
A2058, HT144Human MelanomaNot specifiedNot specified
Panc-1Pancreatic CancerNot specifiedNot specified
Bel-7402, Bel-7402/5FUHuman Hepatocellular CarcinomaNot specifiedNot specified
BGC-823, SGC-7901Human Gastric CarcinomaNot specifiedNot specified
Xenopus cellsEmbryonic cellsNot specifiedNot specified
Table 2: Summary of Effective Concentrations and IC50 Values
CompoundCell Line(s)EffectConcentration / IC50Citation
Ingenol Mebutate (IM)Epithelial Tumor Cells vs. HEKStronger induction of proinflammatory chemokines in tumor cells10⁻⁹ to 10⁻⁵ M[6]
Ingenol Mebutate (IM)HEKInhibition of cell migration10⁻⁷ M[6]
Ingenol Mebutate (PEP005)HuT-78, HH (CTCL)Induction of apoptosis, loss of cell viability and proliferation2–2000 nM[3]
Ingenol MebutateNormal and Cancer Epithelial CellsCytotoxicity200-300 µM[7]
Ingenol Mebutate (IM)Panc-1 (Pancreatic Cancer)Cytostatic effectIC50: 43.1 ± 16.8 nM (72h exposure)[5]
Ingenol-3-Angelate (I3A)A2058, HT144 (Melanoma)Suppression of survival and proliferationIC50: ~38 µM (A2058), ~46 µM (HT144)[8]
Ingenol Diterpenes (including this compound)Xenopus cellsArrest of cell cleavage>75% arrest at 0.5 µg/mL[2]

Experimental Protocols

General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cells with this compound or related compounds.

Materials:

  • Selected cell line (see Table 1)

  • Complete cell culture medium

  • This compound or Ingenol Mebutate (stock solution typically in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture the chosen cell line in the appropriate complete medium in a 37°C incubator with 5% CO₂.[6]

  • Subculture the cells as needed to maintain logarithmic growth.

  • For experiments, seed the cells in multi-well plates (e.g., 6-well, 24-well, or 96-well) at a predetermined density (e.g., 5 x 10⁴ cells per well for a 24-well plate) and allow them to adhere overnight.[3]

  • Prepare a stock solution of this compound or ingenol mebutate in a suitable solvent such as DMSO.

  • On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium. A typical concentration range for initial screening is 10⁻⁹ M to 10⁻⁵ M.[4][6]

  • Remove the old medium from the cells and replace it with the medium containing the treatment compound or a vehicle control (medium with the same concentration of DMSO, max. 0.2%).[3]

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, apoptosis assay, protein extraction).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify apoptosis induction.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-NF-κB p65, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Visualization of Workflows and Signaling Pathways

General Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding (e.g., 96-well, 24-well plates) cell_culture->cell_seeding treatment Treatment (this compound or Ingenol Mebutate) cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blotting (Protein Expression) treatment->western_blot q_pcr qRT-PCR (Gene Expression) treatment->q_pcr data_quant Data Quantification (IC50, % Apoptosis, etc.) viability->data_quant apoptosis->data_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis q_pcr->pathway_analysis G IM Ingenol Mebutate (PEP005) PKCd PKCδ Activation IM->PKCd ROS ROS Induction IM->ROS XIAP XIAP Downregulation IM->XIAP cFLIP c-FLIP Downregulation IM->cFLIP Apoptosis Apoptosis PKCd->Apoptosis ROS->Apoptosis Casp8 Caspase-8 Processing XIAP->Casp8 inhibits cFLIP->Casp8 inhibits Casp8->Apoptosis cluster_outcomes Cellular Outcomes I3A Ingenol-3-Angelate (I3A) p65 p65 (NF-κB) I3A->p65 inhibits expression p_p65 Phospho-p65 I3A->p_p65 inhibits phosphorylation p65_nuc Nuclear Translocation of p65 I3A->p65_nuc inhibits COX2 COX-2 Gene Expression I3A->COX2 suppresses iNOS iNOS Gene Expression I3A->iNOS suppresses Apoptosis Apoptosis I3A->Apoptosis induces Inflammation Inflammation I3A->Inflammation suppresses p_p65->p65_nuc p65_nuc->COX2 activates p65_nuc->iNOS activates

References

3-O-(2'E,4'E-Decadienoyl)-ingenol dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'E-Decadienoyl)-ingenol, a diterpenoid ester, is a potent modulator of Protein Kinase C (PKC) isoforms.[1][2] It is the active pharmaceutical ingredient in ingenol (B1671944) mebutate gel, a topical medication approved for the treatment of actinic keratosis.[3][4] The compound is derived from the sap of the plant Euphorbia peplus.[5] Its mechanism of action is characterized by a dual effect: it rapidly induces direct cytotoxicity and necrosis in target cells, followed by a robust inflammatory response that promotes tissue healing and elimination of remaining dysplastic cells.[6][7] These application notes provide a comprehensive guide to the experimental use of this compound, summarizing effective dosages and concentrations from published studies and offering detailed protocols for its application in both in vitro and in vivo models.

Mechanism of Action

The primary molecular target of this compound is Protein Kinase C (PKC). The compound acts as a potent activator of multiple PKC isoforms, with a particularly principal role attributed to PKCδ.[7] This activation triggers two distinct but complementary pathways:

  • Direct Cytotoxicity: At higher concentrations, the compound induces rapid cell death. This process begins within hours of application and is characterized by mitochondrial swelling and loss of cell membrane integrity, consistent with primary necrosis.[1] This effect is particularly potent in rapidly proliferating or transformed cells.

  • Immunostimulation: Following the initial necrotic phase, the activation of PKC in immune cells and keratinocytes stimulates a localized inflammatory response. This involves the release of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8), leading to the recruitment of neutrophils.[7] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any residual dysplastic cells.[6][7]

Downstream of PKC activation, this compound has been shown to modulate other critical signaling pathways, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT survival pathway, further contributing to its pro-apoptotic effects.[8]

Ingenol_Mebutate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitochondria Ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC Protein Kinase C (PKCδ, PKCα) Ingenol->PKC Activates Ras_Raf Ras/Raf/MAPK Pathway PKC->Ras_Raf Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits Inflammation Inflammatory Response PKC->Inflammation Induces Necrosis Primary Necrosis (Mitochondrial Swelling) PKC->Necrosis High Concentration Effect Apoptosis Apoptosis Ras_Raf->Apoptosis PI3K_AKT->Apoptosis Inhibits Inflammation->Apoptosis Neutrophil-mediated ADCC Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_dilutions Prepare Serial Dilutions of Compound prep_stock->prep_dilutions seed_cells Seed Cells in Microplate (e.g., 96-well plate) incubate_attach Incubate (24h) for cell attachment seed_cells->incubate_attach treat_cells Treat Cells with Compound (include vehicle controls) incubate_attach->treat_cells prep_dilutions->treat_cells incubate_treat Incubate for Exposure Time (e.g., 24, 48, 72h) treat_cells->incubate_treat viability_assay Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) incubate_treat->viability_assay read_plate Read Plate (Spectrophotometer) viability_assay->read_plate analyze_data Data Analysis (Calculate IC50, plot curves) read_plate->analyze_data end End analyze_data->end

References

3-O-(2'E,4'E-Decadienoyl)-ingenol solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the available information on the solubility and stability of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a diterpenoid compound with noted cytotoxic properties. Due to the limited availability of specific quantitative data in public literature, this guide includes detailed protocols for researchers to determine these crucial physicochemical parameters. The provided experimental workflows are designed to be adaptable for various laboratory settings and will aid in the development of formulations and the design of further preclinical studies.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative information indicates its solubility in several common organic solvents. For a structurally related ingenol (B1671944) ester, ingenol mebutate, a high solubility in dimethyl sulfoxide (B87167) (DMSO) has been reported as ≥ 100 mg/mL.[1] This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents.

Table 1: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
ChloroformSoluble[2]Data not available
DichloromethaneSoluble[2]Data not available
Ethyl AcetateSoluble[2]Data not available
AcetoneSoluble[2]Data not available
Dimethyl Sulfoxide (DMSO)Soluble[2]Data not available; expected to be high based on related compounds[1]

Stability Profile

The stability of this compound in different solvents and conditions has not been specifically documented. As an ester, it is susceptible to hydrolysis, a process that can be influenced by pH, temperature, and the presence of enzymes. The polyene structure in the decadienoyl chain also presents a potential for oxidative degradation. Therefore, it is crucial to empirically determine the stability of this compound in any solvent system intended for its use. Stock solutions in anhydrous DMSO, stored at -80°C, are a common practice for minimizing degradation of similar compounds.

Table 2: Stability Considerations for this compound

ConditionPotential for DegradationRecommended Storage
pH Esters are prone to hydrolysis under both acidic and basic conditions.[3][4]Prepare solutions in neutral, aprotic solvents. Buffer aqueous solutions if necessary and evaluate stability.
Temperature Higher temperatures can accelerate both hydrolytic and oxidative degradation.[5][6]Store solutions at low temperatures, such as -20°C or -80°C, for long-term stability.
Light The conjugated double bonds may be susceptible to photo-degradation.Protect solutions from light by using amber vials or wrapping containers in foil.
Oxygen The polyunsaturated ester chain may be prone to oxidation.Consider using degassed solvents or storing under an inert atmosphere (e.g., argon or nitrogen) for sensitive applications.

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator with shaking capabilities

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the solvent of interest to the tube.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Equilibration:

    • Place the tube in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C).

    • Allow the solution to equilibrate for 24-48 hours with continuous agitation. This ensures that the solvent is fully saturated with the compound.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the tube and let any undissolved solid settle.

    • Filter an aliquot of the supernatant through a 0.22 µm syringe filter into a clean tube. This step is crucial to remove any particulate matter.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a standard curve of this compound in the same solvent with known concentrations.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL or molarity.

Caption: Workflow for determining the quantitative solubility of a compound.

Protocol for Assessing Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time and under different temperature conditions.

Materials:

  • A stock solution of this compound of known concentration in the solvent of interest.

  • HPLC vials (amber glass is recommended).

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC system with a validated, stability-indicating method. A stability-indicating method is one that can separate the intact drug from its degradation products.

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in the chosen solvent at a concentration suitable for HPLC analysis.

    • Aliquot the solution into multiple amber HPLC vials.

  • Initial Analysis (T=0):

    • Immediately analyze one of the vials by HPLC to determine the initial concentration and purity of the compound. This will serve as the baseline (T=0) measurement.

  • Incubation:

    • Place the remaining vials at the different storage temperatures to be tested (e.g., 4°C, 25°C, 37°C). Protect them from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and then weekly), remove one vial from each temperature condition.

    • Allow the vial to return to room temperature before analysis.

    • Analyze the sample by HPLC.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the initial concentration of this compound remaining.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of the compound remaining versus time for each condition.

    • From this data, the half-life (t½) of the compound under each condition can be determined.

G Workflow for Stability Assessment cluster_setup Setup cluster_data Data Analysis setup1 Prepare stock solution of known concentration setup2 Aliquot into amber vials setup1->setup2 t0_analysis Analyze one vial immediately by HPLC (Baseline) setup2->t0_analysis inc1 Store vials at different temperatures (e.g., 4°C, 25°C, 37°C) setup2->inc1 data1 Calculate % remaining vs. T=0 t0_analysis->data1 tp_analysis Analyze vials at scheduled intervals by HPLC inc1->tp_analysis At each time point tp_analysis->data1 data2 Monitor for degradation peaks data1->data2 data3 Plot % remaining vs. time and determine half-life data2->data3

Caption: Workflow for assessing the stability of a compound in solution.

Conclusion

While this compound is known to be soluble in several organic solvents, quantitative data remains to be established. Its ester and polyene functionalities suggest potential stability challenges that necessitate empirical evaluation. The protocols provided herein offer a robust framework for researchers to determine the precise solubility and stability of this compound in their specific applications, ensuring data accuracy and reproducibility in future research and development endeavors.

References

Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-ingenol in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a natural diterpenoid, in antiproliferative assays. This document includes its mechanism of action, protocols for key experiments, and quantitative data to facilitate its evaluation as a potential anticancer agent.

Introduction

This compound is an ingenol-type diterpenoid found in plants of the Euphorbia genus.[1][2] Like other ingenol (B1671944) esters, such as the clinically studied ingenol mebutate (PEP005), it has demonstrated cytotoxic and antiproliferative properties.[3][4] These compounds are of significant interest in oncology research due to their potent biological activities. The primary mechanism of action for ingenol esters involves the modulation of Protein Kinase C (PKC) isoforms, leading to a cascade of downstream events that culminate in cell death and immune response activation.[5][6]

Mechanism of Action

The antiproliferative effects of ingenol esters are primarily attributed to a dual mechanism: direct cytotoxicity and induction of an inflammatory immune response.[3][7]

  • Direct Cytotoxicity :

    • PKC Activation : Ingenol esters are potent activators of PKC isoforms, particularly PKCδ.[5][6] Activation of PKCδ can lead to pro-apoptotic effects in cancer cells.[5]

    • Mitochondrial Dysfunction : At higher concentrations, these compounds can induce rapid cell necrosis by disrupting the plasma membrane and causing mitochondrial swelling.[3][7]

    • Cell Cycle Arrest : Treatment with related ingenol esters has been shown to cause an accumulation of cells in the G1 phase of the cell cycle.[4]

    • Signaling Pathway Modulation : Activation of PKC leads to the stimulation of the Ras/Raf/MAPK and p38 signaling pathways, while inhibiting the pro-survival AKT/PKB pathway.[6]

  • Immune-Mediated Cytotoxicity :

    • The initial cell death promotes an inflammatory response characterized by the infiltration of neutrophils.[7]

    • This is followed by a neutrophil-mediated antibody-dependent cellular cytotoxicity (ADCC) that helps eliminate any remaining tumor cells.[5][7]

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and a closely related acetylated derivative.

CompoundCell LineAssay TypeIC50 / Activity ValueReference
This compoundL-O2 (Human Normal Liver)Cytotoxicity Assay8.22 µM[8][9]
This compoundGES-1 (Human Gastric Epithelial)Cytotoxicity Assay6.67 µM[8][9]
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenolMT4 (Human T-cell Leukemia)CytoTox-Glo Assay> 0.9 µM[10]

Note: Data for the specific antiproliferative activity of this compound against cancer cell lines is limited in the reviewed literature. The provided data on normal cell lines indicates its cytotoxic potential. Further studies on various cancer cell lines are warranted.

Experimental Protocols

Detailed methodologies for key experiments to assess the antiproliferative effects of this compound are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cell viability.

Materials:

  • Target cancer cell lines

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol quantifies the extent of apoptosis and analyzes cell cycle distribution following treatment.

Materials:

  • Target cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI with 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 peak, which represents the apoptotic cell population.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell signaling pathways (e.g., p53, PKC isoforms, cleaved caspases).

Materials:

  • Target cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-PKCδ, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression.

Visualizations

The following diagrams illustrate the proposed signaling pathway of ingenol esters and a general workflow for evaluating their antiproliferative activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC_delta PKCδ Ras Ras/Raf PKC_delta->Ras p38 p38 PKC_delta->p38 PKC_alpha PKCα AKT AKT/PKB PKC_alpha->AKT MAPK MAPK Ras->MAPK Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest (G1) MAPK->CellCycleArrest p38->Apoptosis Proliferation ↓ Proliferation AKT->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation Ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol Ingenol->PKC_delta Activates Ingenol->PKC_alpha Inhibits

Caption: Proposed signaling pathway for ingenol esters.

G cluster_workflow Experimental Workflow A Compound Preparation (Serial Dilutions) B Cell Culture & Treatment A->B C Incubation (48-72h) B->C D Antiproliferative Assays C->D E MTT Assay (Cell Viability) D->E F Flow Cytometry (Apoptosis, Cell Cycle) D->F G Western Blot (Protein Expression) D->G H Data Analysis (IC50, Statistical Tests) E->H F->H G->H

Caption: General workflow for antiproliferative evaluation.

References

Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-ingenol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'E-Decadienoyl)-ingenol is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products, typically isolated from plants of the Euphorbia genus. While research on this specific ingenol (B1671944) derivative is emerging, the broader family of ingenol esters, most notably ingenol-3-angelate (I3A), has been investigated for its potent anticancer properties. These compounds are known to be powerful modulators of Protein Kinase C (PKC) isoforms, leading to a cascade of cellular events that can include the induction of apoptosis, cell cycle arrest, and the stimulation of an inflammatory response.[1][2]

These application notes provide a comprehensive guide for utilizing this compound as a research tool in oncology. The protocols detailed below are based on established methodologies for related compounds and can be adapted for the specific experimental needs of the researcher.

Data Presentation

Cytotoxic Activity

Quantitative data on the cytotoxic effects of this compound against cancer cell lines is currently limited in publicly available literature. The following table summarizes the known IC50 values for this compound against human normal cell lines, providing a baseline for its cytotoxic potential.

Cell LineCell TypeIC50 (µM)Reference
L-O2Normal human liver cell line8.22[3][4]
GES-1Normal human gastric epithelial cell line6.67[3][4]

Note: Researchers are encouraged to perform their own dose-response studies on a panel of cancer cell lines relevant to their research to determine the specific IC50 values for this compound.

Mechanism of Action: Insights from Related Ingenol Esters

The primary mechanism of action for ingenol esters involves the activation of Protein Kinase C (PKC) isoforms.[1][2] Activation of PKC can trigger divergent downstream signaling pathways, leading to either pro-apoptotic or survival signals depending on the specific PKC isoform activated and the cellular context.[2]

Based on studies of related ingenol esters like I3A, the proposed mechanism for this compound in cancer cells likely involves:

  • PKC Activation: Binding to the C1 domain of classical and novel PKC isoforms, leading to their activation.[1]

  • Induction of Apoptosis: Activation of specific PKC isoforms, such as PKCδ, can initiate the intrinsic apoptotic pathway.[1][5] This is characterized by the activation of caspase-9 and caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, programmed cell death.[5]

  • Cell Cycle Arrest: Ingenol esters have been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints, thereby inhibiting cancer cell proliferation.[5]

  • Modulation of Downstream Signaling: Activation of PKC can influence other critical signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and proliferation.[6]

Visualizations

Proposed Signaling Pathway of this compound in Cancer Cells

G compound This compound pkc PKC Activation (e.g., PKCδ, PKCɛ) compound->pkc ras_raf Ras/Raf/MEK/ERK Pathway pkc->ras_raf pi3k_akt PI3K/Akt Pathway Inhibition pkc->pi3k_akt apoptosis Apoptosis pkc->apoptosis cell_cycle Cell Cycle Arrest (G1/S, G2/M) pkc->cell_cycle nfkb NF-κB Pathway Inhibition pkc->nfkb ras_raf->apoptosis pi3k_akt->apoptosis caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

G start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response and time-course) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot Analysis (PKC, Caspases, Bcl-2 family, etc.) treatment->western pkc_assay PKC Activation Assay treatment->pkc_assay ic50 Determine IC50 Value mtt->ic50 end Data Analysis and Interpretation ic50->end apoptosis->end cell_cycle->end western->end pkc_assay->end

Caption: Workflow for studying this compound's effects.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis assay protocol.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis for Apoptosis and Signaling Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and related signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PKCδ, anti-PKCɛ, anti-caspase-9, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vitro PKC Kinase Activity Assay (ELISA-based)

This protocol measures the activity of PKC in cell lysates.

Materials:

  • Cancer cell line of interest

  • This compound

  • PKC Kinase Activity Assay Kit (commercially available)

  • Cell lysis buffer (as recommended by the kit)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates according to the kit's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Kinase Assay:

    • Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate as recommended by the manufacturer.

  • Detection:

    • Add the phospho-specific antibody and then the HRP-conjugated secondary antibody.

    • Add the substrate and stop the reaction.

  • Absorbance Measurement: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the PKC activity relative to the untreated control.

Conclusion

This compound is a promising research tool for investigating novel anticancer mechanisms. Based on the activity of related ingenol esters, it is hypothesized to act as a PKC activator, leading to apoptosis and cell cycle arrest in cancer cells. The provided protocols offer a framework for researchers to explore the cytotoxic and mechanistic properties of this compound in their specific cancer models. Further research is warranted to establish a comprehensive profile of its anticancer activity and to elucidate its precise molecular targets and signaling pathways.

References

Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-ingenol in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'E-Decadienoyl)-ingenol is a diterpenoid and a member of the ingenol (B1671944) ester family. These compounds are known modulators of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Activation of specific PKC isoforms can initiate downstream signaling cascades, most notably the NF-κB pathway, which plays a pivotal role in immune responses and cancer. The ability of ingenol esters to modulate these pathways makes them valuable research tools and potential therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on its primary mechanism of action through PKC activation and the subsequent downstream signaling to NF-κB.

Mechanism of Action: PKC Activation and NF-κB Signaling

Ingenol esters, including this compound, are analogs of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain of these PKC isoforms, ingenol esters induce their activation and translocation from the cytosol to cellular membranes. This activation initiates a signaling cascade that can lead to the activation of the transcription factor NF-κB.

The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammatory and immune responses. High-throughput screening assays for this compound can be designed to quantify either the direct activation of PKC isoforms or the downstream nuclear translocation of NF-κB.

Data Presentation

While specific high-throughput screening data for this compound is not extensively available in public literature, the following table summarizes the known cytotoxic activity of this compound, which can inform the concentration ranges for HTS assay development.

Cell LineAssay TypeParameterValue (µM)
L-O2 (Human normal liver cell line)CytotoxicityIC508.22[1]
GES-1 (Human gastric epithelial cell line)CytotoxicityIC506.67[1]

Note: This data should be used as a starting point for determining the appropriate concentration range for HTS assays. A concentration-response curve should be generated to determine the optimal concentration for screening.

Experimental Protocols

High-Content Screening (HCS) for NF-κB p65 Nuclear Translocation

This protocol is designed for a 384-well plate format and utilizes high-content imaging to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Basal Medium (EBM-2) with 2% Fetal Bovine Serum (FBS)

  • 384-well black, clear-bottom imaging plates

  • This compound (dissolved in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) as a positive control (e.g., 100 ng/mL)

  • DMSO as a negative control

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Automated liquid handling workstation

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed HUVECs into 384-well imaging plates at a density of approximately 2,500 cells per well in EBM-2 with 2% FBS.[2][3] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Compound Addition: Using an automated liquid handler, add this compound to the assay plates. A typical screening concentration might range from 0.1 to 50 µM. Include wells with TNF-α (positive control) and DMSO (negative control).

  • Incubation: Incubate the plates for a predetermined optimal time to induce NF-κB translocation. This should be determined empirically, but a starting point of 30-60 minutes is recommended.

  • Fixation and Permeabilization:

    • Carefully aspirate the medium from the wells.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the wells twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

    • Add the primary antibody (anti-NF-κB p65) diluted in blocking buffer and incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Add the Alexa Fluor 488-conjugated secondary antibody and DAPI diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

    • Wash the wells three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the DAPI (nucleus) and Alexa Fluor 488 (NF-κB p65) channels using a high-content imaging system.

    • Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the DAPI stain.

    • Quantify the fluorescence intensity of NF-κB p65 in both the nucleus and the cytoplasm for each cell.

    • The primary readout is the ratio of nuclear to cytoplasmic fluorescence intensity of NF-κB p65. An increase in this ratio indicates translocation.

Data Analysis and Quality Control:

  • Z'-factor: To assess the quality and suitability of the assay for HTS, calculate the Z'-factor using the signals from the positive (TNF-α) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • μ_p and σ_p are the mean and standard deviation of the positive control.

      • μ_n and σ_n are the mean and standard deviation of the negative control.

  • Signal-to-Background (S/B) Ratio: Calculate the S/B ratio to determine the dynamic range of the assay.

    • S/B = μ_p / μ_n

In Vitro PKC Kinase Activity Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based assay to measure the in vitro kinase activity of specific PKC isoforms in the presence of this compound.

Materials:

  • Recombinant active PKC isoforms (e.g., PKCα, PKCδ, PKCε)

  • PKC substrate peptide (e.g., biotinylated)

  • Kinase assay buffer

  • ATP

  • This compound (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Streptavidin-coated 96-well or 384-well plates

  • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Plate Preparation: Pre-coat the streptavidin plates with the biotinylated PKC substrate peptide according to the manufacturer's instructions. Wash the wells to remove unbound peptide.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase assay buffer, the recombinant PKC isoform, and the desired concentration of this compound or PMA.

    • Add the reaction mixture to the wells of the substrate-coated plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by washing the wells with an appropriate wash buffer.

    • Add the HRP-conjugated phospho-specific antibody to each well and incubate for 1 hour at room temperature. This antibody will only bind to the phosphorylated substrate.

    • Wash the wells to remove unbound antibody.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the color development by adding the stop solution. The color will change to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated substrate and thus to the PKC kinase activity.

Visualizations

G PKC-NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Compound This compound PKC PKC Isoforms (e.g., α, δ, ε) Compound->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates & Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription Initiates

Caption: PKC-NF-κB Signaling Pathway Activation.

G HTS Workflow for NF-κB Translocation Start Start Seed Seed HUVECs in 384-well plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 AddCompound Add this compound & Controls (TNF-α, DMSO) Incubate1->AddCompound Incubate2 Incubate (30-60 min) AddCompound->Incubate2 FixPerm Fix and Permeabilize Cells Incubate2->FixPerm Stain Immunostain for NF-κB p65 and Nuclei (DAPI) FixPerm->Stain Image Acquire Images (High-Content Imager) Stain->Image Analyze Image Analysis: Nuclear/Cytoplasmic Ratio Image->Analyze Data Data Analysis: Z'-factor, S/B Ratio, Hits Analyze->Data End End Data->End

Caption: HTS Workflow for NF-κB Translocation Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-O-(2'E,4'E-Decadienoyl)-ingenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 3-O-(2'E,4'E-Decadienoyl)-ingenol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diterpenoid and a potent activator of Protein Kinase C (PKC).[1] Like other ingenol (B1671944) esters, it is believed to exert its biological effects by binding to and activating PKC isoforms, which in turn modulates various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro assays, DMSO is the most commonly used solvent.

Q3: What is the recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: Can I store this compound in a diluted aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as its hydrophobicity can lead to precipitation and degradation. For long-term storage, it is best to keep it as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I add it to my cell culture medium.

  • Potential Cause: The aqueous solubility of the compound has been exceeded. This is a common issue with hydrophobic compounds when they are transferred from an organic solvent like DMSO into an aqueous environment.

  • Solution:

    • Optimize the Dilution Process: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the small volume of the DMSO stock to a smaller volume of pre-warmed (37°C) media, mix gently but thoroughly, and then add this intermediate dilution to the final volume of media.

    • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of the compound in your assay.

    • Increase the Stock Concentration: By using a more concentrated stock solution in DMSO, you can add a smaller volume to the culture medium to achieve your desired final concentration, which can help maintain solubility.

Issue 2: I am observing unexpected or inconsistent results in my assay.

  • Potential Cause: The compound may have degraded, or the DMSO vehicle may be affecting the cells.

  • Solution:

    • Proper Stock Solution Handling: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

    • Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) to account for any effects of the solvent on your cells.

    • Assess Compound Stability: If you suspect degradation, you may need to assess the stability of your compound under your experimental conditions using analytical methods such as HPLC.

Issue 3: I am seeing cytotoxicity in my vehicle control group.

  • Potential Cause: The concentration of DMSO is too high for your specific cell line.

  • Solution:

    • Determine the DMSO Tolerance: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.01% to 1.0%) to determine the highest concentration that does not significantly affect the viability or function of your cells.

    • Reduce DMSO Concentration: If your current DMSO concentration is causing toxicity, you will need to adjust your stock solution concentration to allow for a lower final vehicle concentration in your assay.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleQuantitative data not readily available. It is recommended to prepare stock solutions in the mM range (e.g., 10 mM).
ChloroformSolubleNot suitable for in vitro cell-based assays.
DichloromethaneSolubleNot suitable for in vitro cell-based assays.
Ethyl AcetateSolubleNot suitable for in vitro cell-based assays.
AcetoneSolubleNot suitable for in vitro cell-based assays.

Experimental Protocols

Detailed Methodology for a Cell Proliferation Assay using this compound

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on a cancer cell line (e.g., a human colon cancer cell line).

1. Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

2. Preparation of Stock and Working Solutions:

  • Stock Solution (10 mM): Dissolve the required amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 498.65 g/mol , dissolve 4.99 mg in 1 mL of DMSO. Ensure complete dissolution by vortexing. Store this stock solution in small aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in complete cell culture medium. It is crucial to add the DMSO stock to the pre-warmed medium and mix immediately to prevent precipitation. For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. From this, create a serial dilution to obtain your desired final concentrations.

3. Cell Seeding:

  • Culture the cells to approximately 80% confluency.

  • Wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

4. Treatment:

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the prepared working solutions of this compound to the respective wells.

  • Include a vehicle control group (medium with the highest final concentration of DMSO used) and an untreated control group (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

5. Assessment of Cell Proliferation:

  • Following the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (this varies depending on the assay used).

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

6. Data Analysis:

  • Subtract the background reading (from wells with medium only).

  • Normalize the data to the untreated control group (set to 100% viability).

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling_Pathway 3-O-ingenol 3-O-ingenol PKC Protein Kinase C (PKC) 3-O-ingenol->PKC Activates Ras_Raf Ras/Raf PKC->Ras_Raf Activates PI3K PI3K PKC->PI3K Inhibits MEK_ERK MEK/ERK Ras_Raf->MEK_ERK Activates Apoptosis Apoptosis MEK_ERK->Apoptosis Can Induce Proliferation Proliferation MEK_ERK->Proliferation Promotes AKT AKT PI3K->AKT Inhibits Activation AKT->Apoptosis Inhibits

Caption: PKC signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Pre-warmed Medium stock->working seed Seed Cells in 96-well Plate treat Treat Cells with Working Solutions seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Proliferation Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Caption: Workflow for a cell proliferation assay with this compound.

References

preventing degradation of 3-O-(2'E,4'E-Decadienoyl)-ingenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-O-(2'E,4'E-Decadienoyl)-ingenol in solution.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution

Symptom: HPLC or UPLC-MS analysis shows a rapid decrease in the peak area of this compound and the appearance of new, more polar peaks.

Potential Cause: Hydrolysis of the ester linkage. Ester hydrolysis is a primary degradation pathway for ingenol (B1671944) esters and is catalyzed by acidic or basic conditions.

Immediate Actions:

  • Neutralize the solution: If the solvent is acidic or basic, adjust the pH to a neutral range (pH 6-7) using a suitable buffer, provided it is compatible with your experimental system.

  • Lower the temperature: Store the solution at or below -20°C immediately.

Long-term Solutions & Preventative Measures:

  • Solvent Selection: Prepare stock solutions in anhydrous, high-purity solvents such as DMSO, ethanol (B145695), or acetonitrile (B52724). Avoid using aqueous solutions for long-term storage. For aqueous experimental media, prepare the solution fresh from a stock in an organic solvent just before use.

  • pH Control: If the experiment requires an aqueous buffer, use a neutral pH buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Avoid acidic or alkaline buffers.

  • Temperature Control: Always store stock solutions at low temperatures, preferably -80°C, in small aliquots to avoid repeated freeze-thaw cycles.

  • Moisture Control: Use desiccants during storage of the solid compound and ensure solvents are anhydrous to minimize water content.

Issue 2: Inconsistent Results Between Experiments

Symptom: Significant variability in the biological or chemical activity of the compound in different experimental runs.

Potential Cause: Degradation of the compound due to inconsistent solution preparation, handling, or storage. This can also be caused by exposure to light or oxygen.

Troubleshooting Steps:

  • Review Solution Protocol: Standardize the protocol for solution preparation, including the source and grade of solvent, temperature, and mixing procedure.

  • Analyze Stored Solutions: Re-analyze the purity of stored solutions using a validated HPLC or UPLC-MS method to check for degradation.

  • Evaluate Environmental Factors: Assess the exposure of the solution to light and air during preparation and experimentation.

Preventative Measures:

  • Protect from Light: Store solutions in amber vials or wrap vials with aluminum foil to protect from light, as the dienoyl moiety may be susceptible to photodegradation.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Use of Antioxidants: If compatible with the experimental system, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution may help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most significant degradation pathway is the hydrolysis of the ester bond at the C-3 position of the ingenol backbone. This reaction is catalyzed by both acids and bases and results in the formation of ingenol and 2'E,4'E-decadienoic acid. Other potential degradation pathways include oxidation of the dienoyl moiety and the ingenol core, as well as isomerization or polymerization initiated by light exposure.

Q2: What is the recommended solvent for preparing a stock solution?

A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound. Anhydrous ethanol or acetonitrile are also suitable alternatives. These stock solutions should be stored at -80°C in small, single-use aliquots.

Q3: How should I prepare aqueous solutions for cell-based assays?

A3: For aqueous-based experiments, it is recommended to dilute a small volume of the concentrated organic stock solution into the aqueous media immediately before use. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Do not store the compound in aqueous solutions for extended periods.

Q4: What is the influence of pH on the stability of this compound?

A4: The stability of the ester linkage is highly pH-dependent. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-7). The rate increases significantly in both acidic (pH < 5) and alkaline (pH > 8) conditions. Therefore, maintaining a neutral pH is crucial for the stability of the compound in aqueous environments.

Q5: Are there any stabilizers I can add to my solution?

A5: The use of stabilizers is highly dependent on the experimental context. For non-biological applications, carbodiimides can be used to protect against hydrolysis. In biological experiments, the addition of such agents is often not feasible. The most practical approach for stabilization is to control the experimental conditions, primarily by using anhydrous solvents for storage, maintaining a neutral pH in aqueous media, protecting from light, and storing at low temperatures.

Quantitative Data Summary

Condition Parameter Expected Stability Recommendation
pH Acidic (<5)Low (Rapid Hydrolysis)Avoid
Neutral (6-7)HighRecommended for aqueous solutions
Alkaline (>8)Very Low (Very Rapid Hydrolysis)Avoid
Temperature -80°CVery HighRecommended for long-term storage
-20°CHighSuitable for short to medium-term storage
4°CModerateShort-term storage only (hours to days)
Room Temp (25°C)LowAvoid for storage; use immediately
Solvent Anhydrous OrganicHighRecommended for stock solutions
AqueousLowPrepare fresh for immediate use
Light Exposed to UV/VisPotentially LowProtect from light
DarkHighRecommended
Atmosphere AirModerate to HighInert atmosphere for sensitive applications
Inert (N₂, Ar)HighRecommended for long-term stability

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, amber glass vials, precision balance, sterile pipette tips.

  • Procedure:

    • Equilibrate the vial containing the solid compound to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify its degradation products and assess its stability under stress conditions.

  • Materials: this compound stock solution (e.g., 10 mM in acetonitrile), 0.1 M HCl, 0.1 M NaOH, purified water, UPLC-MS system.

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.

    • Incubate the three solutions at a controlled temperature (e.g., 40°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each solution, neutralize it (if necessary), and dilute it with the mobile phase for UPLC-MS analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining and to identify the major degradation products.

Visualizations

Degradation_Pathway This compound This compound Ingenol Ingenol This compound->Ingenol Hydrolysis (Acid/Base) Decadienoic_Acid 2'E,4'E-Decadienoic Acid This compound->Decadienoic_Acid Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light Exposure

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Storage Storage cluster_Use Experimental Use Solid_Compound Solid Compound Stock_Solution Concentrated Stock Solution Solid_Compound->Stock_Solution Anhydrous_Solvent Anhydrous Solvent (e.g., DMSO) Anhydrous_Solvent->Stock_Solution Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting Storage_Conditions Store at -80°C Protect from light Aliquoting->Storage_Conditions Dilution Dilute into Aqueous Medium Storage_Conditions->Dilution Experiment Immediate Use in Experiment Dilution->Experiment

Caption: Recommended workflow for handling this compound solutions.

Technical Support Center: 3-O-(2'E,4'E-Decadienoyl)-ingenol HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 3-O-(2'E,4'E-Decadienoyl)-ingenol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A common approach for the separation of ingenol (B1671944) esters like this compound is reversed-phase HPLC (RP-HPLC). A good starting point is a method similar to those used for other ingenane (B1209409) diterpenoids. This involves a C18 column with a water/acetonitrile mobile phase containing a small amount of acid, such as formic acid, to improve peak shape.

Q2: What are the expected chemical properties of this compound relevant to HPLC?

A2: this compound is a diterpenoid ester. Its structure suggests it is a relatively non-polar, hydrophobic molecule, making it well-suited for reversed-phase chromatography. It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q3: Why is it important to use a buffered mobile phase or an acid additive?

A3: Acid additives like formic acid are used to control the pH of the mobile phase. For compounds with ionizable groups, maintaining a consistent pH prevents shifts in retention time and improves peak symmetry by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Guides

Below are common issues encountered during the HPLC separation of this compound, along with potential causes and solutions.

Issue 1: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks.

  • Inability to distinguish the analyte peak from impurities or other components.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[1]
Modify the organic solvent ratio. If using acetonitrile, consider switching to methanol (B129727) or using a combination, as this can alter selectivity.
Suboptimal Column Chemistry Ensure the column is appropriate for the analyte. A standard C18 column is a good start, but for complex mixtures, a different stationary phase (e.g., C8, Phenyl-Hexyl) might provide better resolution.
Column aging or contamination can lead to a loss of efficiency.[1][2] Replace the column if performance does not improve after cleaning.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time.
Sample Overload Reduce the injection volume or dilute the sample.[3] Overloading the column can lead to peak broadening and poor resolution.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Acidify the mobile phase. Adding 0.1% formic acid or trifluoroacetic acid (TFA) can protonate residual silanol groups on the column, reducing their interaction with the analyte.[4][5][6]
Use a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
Column Overload Decrease the amount of sample injected onto the column.[3][7]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants.[5] If the column is old or has been used extensively, it may need to be replaced.[5]
Issue 3: Retention Time Shifts

Symptoms:

  • The time at which the analyte peak elutes varies between injections.

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Small variations in solvent composition or pH can lead to shifts in retention time.[8][9]
Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.
Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample.[10] Inadequate equilibration is a common cause of retention time drift.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. Temperature changes can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.[9]
Pump Issues or Leaks Check the HPLC system for leaks, particularly at fittings. A leak will cause a drop in pressure and a change in the flow rate, affecting retention times. Ensure the pump is delivering a consistent flow rate.

Experimental Protocol

This protocol provides a starting point for the HPLC separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column Waters BEH C18 (2.1 mm x 100 mm, 2.5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 40% B
2-10 min: 40-90% B (linear gradient)
10-12 min: 90% B (hold)
12-12.1 min: 90-40% B (return to initial)
12.1-15 min: 40% B (equilibration)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the decadienoyl chromophore (approx. 260 nm).
Injection Volume 5 µL
Sample Preparation Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 40:60 acetonitrile:water).

Visual Troubleshooting Workflows

HPLC Troubleshooting Logic

HPLC_Troubleshooting General HPLC Troubleshooting Workflow start Problem Observed in Chromatogram issue_type Identify Issue Type start->issue_type resolution Poor Resolution / Co-elution issue_type->resolution Poor Resolution tailing Peak Tailing issue_type->tailing Peak Tailing retention_shift Retention Time Shift issue_type->retention_shift Retention Time Shift res_check_mobile_phase Adjust Mobile Phase Gradient/Solvent resolution->res_check_mobile_phase tail_check_mobile_phase Acidify Mobile Phase (e.g., 0.1% Formic Acid) tailing->tail_check_mobile_phase rt_check_mobile_phase Check Mobile Phase Prep & Degassing retention_shift->rt_check_mobile_phase res_check_column Check Column (Age, Chemistry) res_check_mobile_phase->res_check_column No Improvement res_solution Resolution Improved res_check_mobile_phase->res_solution Problem Solved res_check_sample Reduce Injection Volume/Concentration res_check_column->res_check_sample No Improvement res_check_column->res_solution Problem Solved res_check_sample->res_solution Problem Solved tail_check_column Use End-capped Column / Check for Contamination tail_check_mobile_phase->tail_check_column No Improvement tail_solution Peak Shape Improved tail_check_mobile_phase->tail_solution Problem Solved tail_check_sample Check Sample Solvent / Reduce Load tail_check_column->tail_check_sample No Improvement tail_check_column->tail_solution Problem Solved tail_check_sample->tail_solution Problem Solved rt_check_system Check for Leaks & Temperature Stability rt_check_mobile_phase->rt_check_system No Improvement rt_solution Retention Time Stabilized rt_check_mobile_phase->rt_solution Problem Solved rt_check_equilibration Ensure Sufficient Column Equilibration rt_check_system->rt_check_equilibration No Improvement rt_check_system->rt_solution Problem Solved rt_check_equilibration->rt_solution Problem Solved

Caption: A flowchart for systematic HPLC troubleshooting.

Signaling Pathway Analogy for Method Development

Method_Development HPLC Method Development Pathway analyte Analyte: this compound column Column Selection (e.g., C18) analyte->column mobile_phase Mobile Phase Selection (ACN/H2O) analyte->mobile_phase gradient Gradient Optimization column->gradient additive Additive (e.g., Formic Acid) mobile_phase->additive mobile_phase->gradient additive->gradient temp Temperature Control gradient->temp flow Flow Rate Optimization gradient->flow detection Detector Settings (Wavelength) temp->detection flow->detection result Robust & Reliable Separation detection->result

Caption: Key parameters in HPLC method development.

References

Technical Support Center: 3-O-(2'E,4'E-Decadienoyl)-ingenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-O-(2'E,4'E-Decadienoyl)-ingenol (ingenol mebutate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this valuable compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Target Compound 1. Incorrect Plant Material: Using a Euphorbia species with low or no ingenol (B1671944) mebutate content. The concentration of ingenol mebutate is known to be low in its natural source, Euphorbia peplus.[1] 2. Improper Extraction Solvent: The solvent used may not be effective in extracting the diterpene ester. 3. Degradation of Compound: Ingenol mebutate is chemically unstable and can degrade due to factors like pH, temperature, and enzymatic activity during extraction. Acyl migration is a known instability mechanism. 4. Inefficient Extraction Technique: The chosen method (e.g., maceration, sonication, reflux) may not be optimal for this compound.1. Plant Material Verification: Ensure the correct species (Euphorbia peplus or Euphorbia lathyris) is used. Consider using different parts of the plant, as concentrations can vary. For instance, the highest concentration of the parent compound, ingenol, has been found in the lower leafless stems of E. myrsinites. 2. Solvent Optimization: Methanol (B129727) has been successfully used for extraction. Consider experimenting with other polar solvents like ethanol (B145695) or acetone, or solvent mixtures. 3. Minimize Degradation: Work at low temperatures throughout the extraction and purification process. Use fresh plant material or properly stored (frozen) material to minimize enzymatic degradation. Maintain a neutral pH where possible. 4. Method Optimization: Increase extraction time or use more vigorous methods like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE). A reflux extraction followed by liquid-liquid extraction has also been described in a patent.
Co-extraction of Impurities 1. Non-selective Solvent: The extraction solvent is pulling out a wide range of other compounds (chlorophyll, lipids, other terpenes). 2. Complex Plant Matrix: Euphorbia sap is a complex mixture of compounds.1. Solvent Polarity Tuning: Use a multi-step extraction with solvents of varying polarity. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and some pigments. 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid extraction to partition the target compound into an immiscible solvent, leaving some impurities behind. 3. Chromatographic Purification: Employ column chromatography (e.g., silica (B1680970) gel) or preparative HPLC for fine purification.
Difficulty in Purifying the Final Compound 1. Presence of Isomers: Structural isomers of ingenol mebutate may co-elute during chromatography. 2. Compound Instability on Stationary Phase: The compound may degrade on the chromatographic column (e.g., silica gel). 3. Poor Resolution in HPLC: Suboptimal mobile phase or column selection in preparative HPLC.1. High-Resolution Chromatography: Use high-performance liquid chromatography (HPLC) with a high-resolution column. Experiment with different mobile phase compositions to improve separation. 2. Alternative Stationary Phases: If degradation is suspected on silica, consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography). 3. HPLC Method Development: Systematically optimize the mobile phase (solvents, additives like TFA or formic acid), gradient, and flow rate. Consider using a different column chemistry (e.g., C8, phenyl).
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio. 3. Inconsistent Work-up Procedure: Differences in how the crude extract is handled and purified.1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. Document the age and condition of the plants used. 2. Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all extraction and purification steps. 3. Process Monitoring: Implement in-process controls, such as TLC or analytical HPLC, to monitor the presence and relative amount of the target compound at different stages.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Euphorbia peplus?

A1: The yield is typically low. The concentration of ingenol mebutate in the sap of Euphorbia peplus is approximately 200 µg/mL.[2] Due to this low concentration, industrial production may involve extracting a derivative from Euphorbia lathyris which is then chemically converted to ingenol mebutate.[1]

Q2: What is the best solvent for extracting this compound?

A2: Methanol has been shown to be an effective solvent for the extraction of ingenol mebutate from Euphorbia peplus.[3] A general protocol involves extracting the plant material twice with methanol at room temperature.[3]

Q3: How can I minimize the degradation of the target compound during extraction?

A3: Ingenol mebutate is known to be chemically unstable. To minimize degradation, it is recommended to:

  • Work at reduced temperatures (e.g., room temperature or below) during extraction and solvent evaporation.

  • Avoid strong acids and bases.

  • Process the plant material quickly after harvesting or use material that has been stored frozen at -20°C.

  • Use antioxidants during the extraction process if oxidative degradation is suspected.

Q4: What are the most effective methods for purifying the crude extract?

A4: A multi-step purification approach is generally required. This can include:

  • Liquid-Liquid Extraction: To partition the compound of interest away from highly polar or non-polar impurities.

  • Column Chromatography: Using silica gel is a common first step to separate major classes of compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often necessary for final purification to achieve high purity, separating it from closely related isomers and other minor impurities.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and relative area of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Quantitative Data

The following table summarizes available quantitative data related to the concentration of ingenol mebutate and its parent compound, ingenol, in Euphorbia species.

Compound Plant Source Plant Part Concentration Reference
This compound (Ingenol Mebutate)Euphorbia peplusSap~ 200 µg/mL[2]

Experimental Protocols

Protocol 1: General Extraction of Ingenol Mebutate from Euphorbia peplus

This protocol is a general guideline based on published literature. Optimization may be required for specific experimental conditions.

1. Plant Material Preparation:

  • Harvest fresh aerial parts of Euphorbia peplus.

  • If not used immediately, freeze the material at -20°C.

  • Before extraction, finely chop or grind the fresh or frozen plant material.

2. Extraction:

  • Place 20 g of the prepared plant material into a suitable flask.

  • Add 100 mL of methanol.

  • Stir the mixture at room temperature (20-25°C) for 2 hours.

  • Separate the methanol extract from the plant material by filtration or centrifugation.

  • Repeat the extraction process on the plant residue with another 100 mL of methanol for 2 hours.

  • Combine the two methanol extracts.

3. Solvent Evaporation:

  • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 40°C) to minimize degradation.

4. Further Processing:

  • The resulting crude extract can be further purified using liquid-liquid extraction and chromatographic techniques as outlined in the Troubleshooting Guide and FAQs.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Euphorbia peplus) extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., HPLC) crude_extract->purification final_product Pure this compound purification->final_product troubleshooting_logic start Low Yield? check_plant Verify Plant Species & Part start->check_plant Yes purification_issues Purification Problems? start->purification_issues No optimize_extraction Optimize Extraction Solvent & Method check_plant->optimize_extraction check_stability Assess Compound Stability optimize_extraction->check_stability check_stability->purification_issues optimize_hplc Optimize HPLC Conditions purification_issues->optimize_hplc Yes success Improved Yield purification_issues->success No alternative_chromatography Consider Alternative Chromatography optimize_hplc->alternative_chromatography alternative_chromatography->success

References

3-O-(2'E,4'E-Decadienoyl)-ingenol experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'E-Decadienoyl)-ingenol.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a natural diterpenoid compound.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[3][4] This activation triggers downstream signaling pathways that can lead to various cellular responses, including apoptosis and inflammatory cytokine release.[3]

2. What are the recommended storage and handling conditions for this compound?

  • Storage: Store the compound as a solid at -20°C. For solutions in organic solvents, short-term storage at -20°C is also recommended. Avoid repeated freeze-thaw cycles.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

3. In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

Troubleshooting Guides

Inconsistent Cytotoxicity Results (e.g., MTT or other viability assays)

Q1: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A1: Variability in IC50 values is a common issue and can stem from several factors:

  • Cell Density: Ensure consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures will respond differently to the compound.

  • Compound Stability: The stability of the compound in your working solutions can affect its potency. Prepare fresh dilutions from a stock solution for each experiment. Long-term storage of diluted solutions in aqueous media is not recommended.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of less than 0.5% in your culture medium and include a vehicle control (medium with the same DMSO concentration as your highest test concentration) in every experiment.

  • Incubation Time: The duration of compound exposure will significantly impact the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) and keep it consistent.

  • Cell Line Authenticity and Passage Number: Use cell lines from a reputable source and monitor the passage number. High-passage number cells can exhibit altered sensitivity to drugs.

Q2: I am not observing a dose-dependent cytotoxic effect. What should I check?

A2: A lack of a clear dose-response curve can be due to:

  • Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect your treatment wells for any signs of precipitation. If observed, you may need to adjust your solvent system or test a lower concentration range.

  • Incorrect Concentration Range: You may be testing a concentration range that is too high or too low. Refer to the published IC50 values for similar cell lines to guide your concentration selection (see Table 1).

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, in an MTT assay, the compound might directly reduce the MTT reagent or interfere with formazan (B1609692) crystal solubilization. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo®, LDH release assay) to confirm your results.

Issues with Protein Kinase C (PKC) Activation Assays

Q1: I am not seeing activation of PKC in my western blot or kinase assay after treatment with this compound. What could be the problem?

A1: Several factors can lead to a lack of detectable PKC activation:

  • Sub-optimal Compound Concentration: The concentration required to induce detectable PKC activation may differ from that causing cytotoxicity. Perform a dose-response experiment to determine the optimal concentration for PKC activation.

  • Timing of Activation: PKC activation can be a transient event. You may be missing the peak activation window. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the optimal time point for analysis.

  • Antibody Quality: For western blotting, ensure your primary antibody against phosphorylated PKC isoforms is specific and validated for the application.

  • Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundCell LineAssayIC50Reference
This compoundBT474 (human breast cancer)In vitro cytotoxicity4.7 µg/mL[1]
This compoundCHAGO (human undifferentiated lung cancer)In vitro cytotoxicity5.7 µg/mL[1]
This compoundHepG2 (human liver cancer)In vitro cytotoxicity6.5 µg/mL[1]
This compoundKato3 (human gastric cancer)In vitro cytotoxicity5.3 µg/mL[1]
This compoundSW620 (human colorectal adenocarcinoma)In vitro cytotoxicity5.6 µg/mL[1]
Ingenol-3-angelate (I3A)WEHI-231 (murine B cell lymphoma)Cell proliferation~10 nM[3]
Ingenol-3-angelate (I3A)HOP-92 (human lung cancer)Cell proliferation~100 nM[3]
Ingenol-3-angelate (I3A)Colo-205 (human colon cancer)Cell proliferation~30 nM[3]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Remove the culture medium from the cells and replace it with 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Read Absorbance (570nm) solubilization->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

pkc_pathway cluster_input Stimulus cluster_signaling Signaling Cascade cluster_output Cellular Response ingenol (B1671944) 3-O-(2'E,4'E-Decadienoyl) -ingenol pkc Activation of Protein Kinase C (PKCδ) ingenol->pkc downstream Downstream Signaling (e.g., MAPK pathway) pkc->downstream apoptosis Apoptosis downstream->apoptosis cytokine Cytokine Release (e.g., IL-6) downstream->cytokine

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Total Synthesis of 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 3-O-(2'E,4'E-Decadienoyl)-ingenol and related ingenane (B1209409) diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the ingenol (B1671944) core?

A1: The total synthesis of ingenol presents several significant challenges owing to its complex and highly strained architecture. The most notable difficulties include:

  • Construction of the 'Inside-Outside' Stereochemistry: A central challenge is establishing the highly strained trans-intrabridgehead stereochemistry of the bicyclo[4.4.1]undecane core (the BC ring system).[1] This unusual conformation is a defining feature of the ingenane skeleton.

  • Stereoselective Functionalization: The dense arrangement of functional groups requires high stereocontrol during reactions. For instance, the stereoselective reduction of the C-3 ketone is notoriously difficult and highly dependent on the conformation of the B-ring.[2]

  • Ring System Construction: The assembly of the fused 5-7-7-3 tetracyclic system is complex. Various strategies, including ring-closing metathesis and intramolecular photocycloadditions, have been employed, each with its own set of challenges.[2][3]

  • Late-Stage Oxidations: Introducing the numerous hydroxyl groups at specific positions on the pre-formed carbocyclic skeleton requires selective and often sensitive oxidation reactions.[3]

Q2: What is a common strategy for the selective esterification of the C-3 hydroxyl group of ingenol?

A2: Direct selective esterification of the C-3 hydroxyl group is challenging due to the presence of other hydroxyl groups at C-4, C-5, and C-20. A widely adopted and effective strategy, demonstrated in the semisynthesis of ingenol mebutate (ingenol-3-angelate), involves a protecting group strategy:

  • Protection: The C-5 and C-20 hydroxyl groups, which are cis-oriented, are selectively protected as a cyclic acetonide. This is typically achieved by reacting ingenol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis.

  • Esterification: With the C-5 and C-20 hydroxyls masked, the C-3 hydroxyl group is more accessible for esterification. Standard coupling reagents can then be used to introduce the desired acyl group.

  • Deprotection: The acetonide protecting group is subsequently removed under acidic conditions to yield the final 3-O-acyl-ingenol.

This approach prevents unwanted side reactions and ensures regioselectivity.

Q3: How can the (2'E,4'E)-decadienoic acid side chain be synthesized?

A3: The (2'E,4'E)-decadienoic acid side chain can be prepared through various established methods for the synthesis of conjugated dienoic acids. One common approach is the Wittig reaction or Horner-Wadsworth-Emmons reaction, which allows for the stereoselective formation of the double bonds. For example, a phosphonium (B103445) ylide can be reacted with an appropriate α,β-unsaturated aldehyde to construct the dienyl system.

Troubleshooting Guides

Problem 1: Low yield in the construction of the 'inside-outside' ingenane core.
Possible Cause Suggested Solution
Steric Hindrance in Ring-Closing Metathesis (RCM): The precursors for RCM may adopt conformations that are unfavorable for cyclization.- Optimize the catalyst system (e.g., use of Grubbs' 2nd or 3rd generation catalysts).- Modify the substrate to reduce conformational rigidity or steric clash.- Adjust reaction conditions such as temperature and concentration to favor the desired cyclization pathway.
Inefficient Pinacol (B44631) Rearrangement: The key step to form the bicyclo[4.4.1]undecanone skeleton via a pinacol-type rearrangement may be low-yielding.[3]- Screen different Lewis acids and reaction conditions to promote the desired rearrangement.- Ensure the precursor diol has the correct stereochemistry for an efficient rearrangement.- Substrate modifications may be necessary to facilitate the desired bond migration.
Low Diastereoselectivity in Photocycloaddition: Intramolecular dioxenone photocycloaddition-fragmentation sequences can lead to mixtures of diastereomers.[3]- Optimize the photochemical reaction conditions (wavelength, solvent, temperature).- Modify the substrate to introduce steric bias and favor the formation of the desired diastereomer.
Problem 2: Poor stereoselectivity in the reduction of the C-3 ketone.
Possible Cause Suggested Solution
Facial Bias of the Ingenane Skeleton: The convex face of the molecule is often more accessible to hydride reagents, leading to the formation of the undesired C-3 alcohol epimer.[2]- Employ sterically demanding reducing agents (e.g., L-Selectride®) that may favor attack from the more hindered concave face.- Utilize substrate-directed reduction by installing a directing group on a nearby atom.- Alter the structure of the B-ring, as subtle conformational changes can significantly influence the facial selectivity of the A-ring ketone reduction.[2]
Epimerization: The C-4 stereocenter could be prone to epimerization under certain conditions, affecting the outcome of the C-3 reduction.- Use milder reducing agents and reaction conditions.- Protect the C-4 hydroxyl group prior to the reduction of the C-3 ketone.
Problem 3: Difficulty with the late-stage esterification of the C-3 hydroxyl group.
Possible Cause Suggested Solution
Non-selective Acylation: The presence of multiple hydroxyl groups leads to a mixture of acylated products.- Implement a protecting group strategy. Protect the C-5 and C-20 hydroxyls as an acetonide before proceeding with the C-3 esterification.
Steric Hindrance around C-3 Hydroxyl: The C-3 hydroxyl group is sterically hindered, which can lead to low yields with standard esterification methods.- Use highly reactive acylating agents (e.g., acid chlorides or anhydrides) in the presence of a non-nucleophilic base.- Employ powerful coupling reagents such as DCC with DMAP, or uronium-based reagents like HATU or COMU, which are effective for coupling sterically hindered alcohols.
Isomerization of the (2'E,4'E)-Decadienoyl Side Chain: The conjugated double bonds may be susceptible to isomerization under harsh reaction conditions.- Use mild, stereoconservative coupling methods.- Avoid strongly acidic or basic conditions during the coupling and deprotection steps.

Data Presentation

Table 1: Comparison of Selected Total Syntheses of Ingenol

Author (Year) Key Strategy Number of Steps Overall Yield Chirality
Winkler (2002)Intramolecular [2+2] photocycloaddition430.007%Racemic
Tanino/Kuwajima (2003)Pinacol rearrangement450.03%Racemic
Wood (2004)Ring-closing metathesis370.002%Asymmetric
Baran (2013)Two-phase synthesis, pinacol rearrangement14~1%Asymmetric

Experimental Protocols

Protocol 1: Selective Acylation of Ingenol at the C-3 Position (Proposed)

This protocol is adapted from methodologies used for the synthesis of ingenol mebutate and is proposed for the synthesis of this compound.

Step 1: Protection of C-5 and C-20 Hydroxyls

  • Dissolve ingenol in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the formation of the ingenol-5,20-acetonide is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.

  • Purify the resulting acetonide by column chromatography.

Step 2: Esterification of the C-3 Hydroxyl

  • Dissolve the ingenol-5,20-acetonide and (2'E,4'E)-decadienoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • Add a coupling agent (e.g., 1.2 equivalents of DCC or HATU) and a catalyst (e.g., 0.1 equivalents of DMAP).

  • Stir the reaction at room temperature until complete consumption of the starting material.

  • Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify the crude product by column chromatography.

Step 3: Deprotection of the Acetonide

  • Dissolve the this compound-5,20-acetonide in a suitable solvent mixture (e.g., THF/water or methanol).

  • Add a mild acid (e.g., aqueous HCl or phosphoric acid).

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once complete, neutralize the acid with a mild base.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify the final product, this compound, by column chromatography or HPLC.

Visualizations

Ingenol_Synthesis_Strategy cluster_phase1 Phase 1: Cyclase Phase (Core Construction) cluster_phase2 Phase 2: Oxidase Phase (Functionalization) start Simple Chiral Precursor (e.g., (+)-3-carene) intermediate Polycyclic Intermediate start->intermediate Multistep Assembly ingenol_core Ingenol Core intermediate->ingenol_core Late-Stage Oxidations & Rearrangements final_product 3-O-Decadienoyl-ingenol ingenol_core->final_product Selective Esterification

Caption: Two-phase total synthesis strategy for ingenol derivatives.

Esterification_Workflow ingenol Ingenol acetonide Ingenol-5,20-acetonide ingenol->acetonide Protection ester_protected Protected 3-O-Ester acetonide->ester_protected Esterification final_product This compound ester_protected->final_product Deprotection reagent1 Acetone, H+ reagent1->ingenol reagent2 Decadienoic Acid, Coupling Agent reagent2->acetonide reagent3 Mild Acid (H3O+) reagent3->ester_protected Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield in a Synthetic Step check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify_sm Re-purify Starting Materials check_sm->purify_sm new_reagents Use Freshly Prepared or New Reagents check_reagents->new_reagents optimize_cond Systematically Vary Conditions (DOE) check_conditions->optimize_cond change_route Consider Alternative Synthetic Route/Strategy optimize_cond->change_route If optimization fails

References

minimizing cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-ingenol in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'E-Decadienoyl)-ingenol. The information is designed to help minimize cytotoxicity in control cells during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high levels of cytotoxicity in our normal/control cell lines when using this compound. How can we reduce this off-target toxicity?

A1: High cytotoxicity in control cells is a known challenge with ingenol (B1671944) esters due to their potent mechanism of action. Here are several strategies to consider:

  • Utilize Differentiated Cells: Studies on the closely related compound, ingenol mebutate, have shown that differentiated keratinocytes are significantly less sensitive to its cytotoxic effects compared to proliferating, undifferentiated cells[1][2]. If your experimental design allows, consider using fully differentiated control cells, as they may be more resistant to the effects of this compound.

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time required to achieve the desired effect on your target cells while minimizing toxicity in control cells.

  • Consider the Cell Type: The sensitivity to this compound can be cell-type dependent. The known IC50 values for this compound in the human normal liver cell line L-O2 and the human normal gastric epithelial cell line GES-1 are 8.22 µM and 6.67 µM, respectively[1][3]. If possible, select a control cell line that is inherently more resistant.

Q2: What is the underlying mechanism of cytotoxicity for this compound, and how can this knowledge be used to protect control cells?

A2: this compound and its analogs, like ingenol mebutate, exert their cytotoxic effects primarily through the activation of Protein Kinase C (PKC), particularly the PKC-delta isoform[1][4][5][6]. This activation leads to a cascade of events including:

  • Mitochondrial Swelling and Dysfunction: Activation of PKC leads to the rupture of the mitochondrial network[1][6].

  • Increased Intracellular Calcium: A release of cytosolic calcium is observed following treatment[1].

  • Loss of Plasma Membrane Integrity: This ultimately results in necrotic cell death[1][6].

Based on this mechanism, the following approaches have been investigated, with some important caveats for normal cells:

  • PKC Inhibition: The use of a PKC inhibitor has been shown to partially rescue cells from ingenol mebutate-induced cell death. This could be a potential strategy to explore in your control cells.

  • Calcium Chelation and Mitochondrial Permeability Transition Pore (mPTP) Inhibition: While buffering intracellular calcium and inhibiting the mPTP can reduce cytotoxicity in some cancer cells, these interventions have been found to be less effective in protecting normal keratinocytes from ingenol mebutate-induced cell death[1]. This suggests a differential mechanism or a more robust cytotoxic response in normal epithelial cells that is not easily mitigated by these specific inhibitors.

Q3: Are there any known IC50 values for this compound in control cell lines?

A3: Yes, the following IC50 values have been reported for this compound in human normal cell lines:

Cell LineCell TypeIC50 (µM)Reference
L-O2Human Normal Liver Cells8.22[1][3]
GES-1Human Normal Gastric Epithelial Cells6.67[1][3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Control and treated cells

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Control and treated cells

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution from the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Control and treated cells

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells (including any floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Ingenol_Cytotoxicity_Pathway Ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates Mito Mitochondrial Dysfunction PKC->Mito Ca ↑ Intracellular Ca2+ PKC->Ca Membrane Loss of Plasma Membrane Integrity Mito->Membrane Ca->Membrane Necrosis Necrotic Cell Death Membrane->Necrosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis Start Seed Control and Target Cells Treat Treat with this compound (Dose-Response/Time-Course) Start->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH Annexin Annexin V/PI Staining (Apoptosis/Necrosis) Treat->Annexin Analyze Quantify and Compare Cytotoxicity MTT->Analyze LDH->Analyze Annexin->Analyze

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic Problem High Cytotoxicity in Control Cells? Check1 Is differentiation feasible? Problem->Check1 Yes Solution1 Use Differentiated Control Cells Solution2 Optimize Concentration and Exposure Time Solution3 Consider PKC Inhibitors Check1->Solution1 No Check2 Have dose-response experiments been done? Check1->Check2 Yes Check2->Solution2 No Check2->Solution3 Yes

Caption: Troubleshooting logic for high cytotoxicity in control cells.

References

Technical Support Center: 3-O-(2'E,4'E-Decadienoyl)-ingenol Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'E-decadienoyl)-ingenol. This potent diterpenoid, while a valuable research tool, possesses physicochemical properties that can lead to interference in common laboratory assays, potentially generating misleading results. This guide will help you identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

This compound is a lipophilic diterpenoid ester. Its low solubility in aqueous solutions can lead to the formation of aggregates at micromolar concentrations. These aggregates can physically interact with proteins and other assay components, leading to non-specific inhibition or activation. Furthermore, its conjugated dienoyl moiety can interfere with optical measurements. This combination of properties makes it a potential "Pan-Assay Interference Compound" (PAINS), a class of molecules known to produce false positives in high-throughput screening.

Q2: My results with this compound are inconsistent or show activity across multiple unrelated assays. What could be the cause?

Such promiscuous activity is a hallmark of assay interference. The likely culprits for this compound are aggregation, where the compound forms colloids that non-specifically inhibit enzymes, or non-specific membrane disruption in cell-based assays due to its lipophilicity. It is crucial to perform control experiments to rule out these artifacts before interpreting the biological activity.

Q3: How can I proactively minimize interference when designing my experiments?

To minimize interference, consider the following during assay development:

  • Include a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), to your assay buffer can help prevent the formation of aggregates.

  • Solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound as low as possible (ideally ≤1%) to avoid solvent-induced artifacts.

  • Pre-incubation checks: Before adding all assay components, visually inspect the compound diluted in assay buffer for any signs of precipitation.

Troubleshooting Guides

Issue 1: Suspected False-Positive Due to Compound Aggregation in a Biochemical Assay

Symptoms:

  • The compound shows potent activity in a biochemical assay (e.g., enzyme inhibition).

  • The dose-response curve is steep and may show a "hump" or be incomplete.

  • Results are poorly reproducible.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for suspected aggregation-based interference.

Quantitative Interpretation of Detergent Test:

IC50 Fold-Shift in Presence of 0.01% Triton X-100Interpretation
> 10-foldStrong evidence of aggregation-based activity.
2- to 10-foldPossible aggregation; further validation needed.
< 2-foldAggregation is unlikely to be the primary cause.
Issue 2: Suspected Optical Interference in Absorbance or Fluorescence-Based Assays

Symptoms:

  • Unusually high background signal in wells containing the compound.

  • A concentration-dependent increase or decrease in signal that is independent of the biological target.

Troubleshooting Workflow:

Figure 2: Troubleshooting workflow for suspected optical interference.

Quantitative Data for Optical Interference:

A related ingenol (B1671944) ester with a similar chromophore has a UV absorbance maximum at approximately 266 nm.[1] This can lead to interference in assays that measure absorbance in the UV range.

Concentration of this compoundExpected Absorbance at 280 nm (AU)Potential for Interference in Protein Quantification Assays (e.g., NanoDrop)
1 µM~0.02Low
10 µM~0.2Moderate
100 µM~2.0High

Note: These are estimated values based on a molar extinction coefficient of a similar compound. Actual values should be determined experimentally.

Issue 3: Suspected Non-Specific Activity in Cell-Based Assays

Symptoms:

  • The compound shows cytotoxicity across a wide range of unrelated cell lines.

  • Observed cellular phenotype is not consistent with a specific signaling pathway.

Troubleshooting Workflow:

Figure 3: Troubleshooting workflow for suspected non-specific activity in cell-based assays.

Detailed Experimental Protocols

Protocol 1: Detergent Test for Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Assay buffer containing 0.02% (w/v) Triton X-100

  • All other components of the biochemical assay

Procedure:

  • Prepare two sets of serial dilutions of this compound: one using the standard assay buffer and another using the assay buffer containing 0.02% Triton X-100.

  • Perform the biochemical assay in parallel with both sets of dilutions.

  • Generate dose-response curves for both conditions and calculate the respective IC50 values.

  • Compare the IC50 values. A significant rightward shift in the IC50 in the presence of Triton X-100 indicates aggregation-based activity.

Protocol 2: Target-Independent Counter-Screen for Optical Interference

Objective: To determine if this compound interferes with the optical detection method of the assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • All assay components except for the biological target (e.g., enzyme or receptor).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the dilutions to the assay plate along with all other assay components, omitting the biological target.

  • Incubate the plate under the same conditions as the primary assay.

  • Read the plate using the same absorbance or fluorescence settings as the primary assay.

  • Analyze the data. A concentration-dependent change in the signal indicates that the compound is interfering with the assay's detection method.

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Objective: To assess if this compound causes non-specific disruption of the cell membrane.

Materials:

  • Cells in culture

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period. Include a positive control for cytotoxicity (e.g., lysis buffer provided in the kit) and a vehicle control (e.g., DMSO).

  • Collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity. A dose-dependent increase in LDH release indicates compromised cell membrane integrity.

References

stability of 3-O-(2'E,4'E-Decadienoyl)-ingenol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-O-(2'E,4'E-Decadienoyl)-ingenol under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a dry environment.[1] Under these conditions, the compound is reported to be stable for at least four years.

Q2: How should I store solutions of this compound?

Stock solutions prepared in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) should be stored at -80°C for up to two years or at -20°C for up to one year. It is not recommended to store aqueous solutions for more than one day due to the compound's susceptibility to hydrolysis.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound include hydrolysis of the ester linkage and acyl migration.[2] The molecule is particularly sensitive to pH and requires anhydrous conditions to maintain its chemical stability. The optimal pH for stability is approximately 3.2.

Q4: Can I expose this compound to light?

While specific photostability data is limited, it is best practice to protect this compound from light to prevent potential photodegradation. Experiments should be conducted under subdued light conditions where possible, and storage should be in light-protected containers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of the compound due to improper storage or handling.- Ensure the solid compound is stored at -20°C in a desiccated environment.- Prepare fresh solutions for each experiment, especially aqueous solutions.- If using stock solutions, ensure they have been stored correctly at -80°C or -20°C and have not undergone multiple freeze-thaw cycles.
Inconsistent experimental results Instability of the compound in the experimental buffer or medium.- Check the pH of your experimental medium. The compound is most stable at a low pH (around 3.2). Consider using a citrate (B86180) buffer to maintain a pH below 4.- Minimize the time the compound is in an aqueous solution before use.
Appearance of unknown peaks in HPLC analysis Degradation of the compound into byproducts like hydrolyzed ingenol (B1671944) or acyl migration isomers.- Confirm the identity of the new peaks using mass spectrometry.- Review storage and handling procedures to identify potential causes of degradation.- Use a validated stability-indicating HPLC method to resolve the parent compound from its degradation products.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions. Please note that the quantitative degradation data are representative and based on the known chemical liabilities of ingenol esters. Actual degradation rates should be determined empirically.

Storage Condition Form Temperature Duration Expected Purity
Recommended Long-Term Solid-20°C≥ 4 years>95%
Recommended Stock Solution In DMSO/Ethanol-80°C2 years>95%
Recommended Stock Solution In DMSO/Ethanol-20°C1 year>95%
Aqueous Solution In Buffer (pH 7.4)Room Temperature24 hoursSignificant degradation expected
Accelerated Stability (Heat) Solid40°C1 monthDegradation expected
Accelerated Stability (Light) SolidPhotostability ChamberPer ICH Q1BDegradation expected

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

1. Acid Hydrolysis:

  • Dissolve 1 mg of the compound in 1 mL of methanol.

  • Add 1 mL of 0.1 N HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 N NaOH and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 1 mg of the compound in 1 mL of methanol.

  • Add 1 mL of 0.1 N NaOH.

  • Incubate at room temperature for 1 hour.

  • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 1 mg of the compound in 1 mL of methanol.

  • Add 1 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place 1 mg of the solid compound in a vial.

  • Heat in an oven at 70°C for 48 hours.

  • Dissolve in a suitable solvent and dilute for HPLC analysis.

5. Photodegradation:

  • Expose a solution of the compound (1 mg/mL in methanol) to a calibrated light source according to ICH Q1B guidelines.

  • Analyze by HPLC at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_storage Storage Conditions cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Solid Solid Compound Temp Temperature Solid->Temp -20°C Recommended Stable Stable Compound Solid->Stable Solution Stock Solution (Organic Solvent) Solution->Temp -80°C or -20°C Solution->Stable Aqueous Aqueous Solution Aqueous->Temp pH pH Aqueous->pH Degraded Degraded Compound Temp->Degraded pH->Degraded Hydrolysis/ Acyl Migration Light Light Light->Degraded Moisture Moisture Moisture->Degraded

Caption: Factors influencing the stability of this compound.

G cluster_workflow Troubleshooting Workflow Start Inconsistent Results or Loss of Activity CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolution Evaluate Solution Prep (Solvent, Age, pH) CheckStorage->CheckSolution HPLC Perform HPLC Analysis CheckSolution->HPLC Degradation Degradation Confirmed? HPLC->Degradation Resolve Discard Old Stock Prepare Fresh Sample Degradation->Resolve Yes NoDegradation No Degradation Detected Degradation->NoDegradation No Reassess Re-evaluate Experimental Protocol (e.g., buffer pH) Resolve->Reassess OtherFactors Investigate Other Experimental Variables NoDegradation->OtherFactors G cluster_pathway Signaling Pathway Ingenol 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC PKCδ Activation Ingenol->PKC MEK MEK Activation PKC->MEK ERK ERK Activation MEK->ERK CellDeath Cell Death ERK->CellDeath

References

Technical Support Center: Overcoming Resistance to 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-O-(2'E,4'E-Decadienoyl)-ingenol, also known as ingenol (B1671944) mebutate or PEP005.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent activator of Protein Kinase C (PKC) isoforms.[1] Its anti-cancer effects are attributed to a dual mechanism: direct induction of cell death, often through necrosis characterized by mitochondrial swelling, and the stimulation of an inflammatory response that helps eliminate remaining tumor cells.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Acquired resistance to this compound in cancer cell lines has been linked to two primary mechanisms:

  • Epithelial-to-Mesenchymal Transition (EMT): Resistant cells may undergo a phenotypic switch from an epithelial to a mesenchymal state. This is often associated with the activation of the Endothelin-1 (ET-1) signaling pathway.[4]

  • Multidrug Resistance Transporters: The compound is a substrate for the ABCB1 (P-glycoprotein) multidrug transporter.[5] Overexpression of ABCB1 can lead to increased drug efflux, reducing the intracellular concentration of the compound and thereby its efficacy.

Q3: How can I confirm that my cell line has developed resistance?

A3: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. For example, a resistant colon cancer cell line (Colo205-R) was shown to be over 300-fold more resistant to the compound than its parental counterpart.[4]

Q4: Are there any strategies to overcome resistance to this compound?

A4: Yes, for resistance mediated by the ET-1 signaling pathway and EMT, combination therapy with an endothelin receptor antagonist, such as bosentan, has been shown to restore the anti-proliferative effects of this compound.[4] For ABCB1-mediated resistance, the use of P-glycoprotein inhibitors could be a potential strategy.

Troubleshooting Guides

Issue 1: Difficulty in Generating a Resistant Cell Line
  • Problem: Cells are not surviving the selection process with this compound.

  • Possible Cause: The initial drug concentration is too high, or the exposure is too long.

  • Troubleshooting Steps:

    • Determine the IC20-IC30: Perform a dose-response curve on the parental cell line to determine the concentration of this compound that inhibits cell growth by 20-30%. This will be your starting concentration for generating resistant cells.

    • Pulsed Exposure: Instead of continuous exposure, try a pulsed approach. Treat the cells with the drug for a defined period (e.g., 24-72 hours), then remove the drug and allow the cells to recover in drug-free medium. Repeat this cycle.

    • Gradual Dose Escalation: Once cells have become tolerant to the initial concentration (i.e., they resume a normal growth rate), gradually increase the drug concentration in small increments (e.g., 1.5 to 2-fold).

    • Monitor Cell Morphology: Observe the cells regularly for any changes in morphology. The appearance of a more elongated, spindle-like shape could indicate an epithelial-to-mesenchymal transition.

    • Patience is Key: Developing a stable resistant cell line can take several months.

Issue 2: Inconsistent Results in Cell Viability Assays
  • Problem: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density, or issues with the viability assay itself.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure that cells are seeded at a consistent density for each experiment and that they are in the logarithmic growth phase.

    • Assay Choice: For this compound, which can induce rapid necrosis, a viability assay that measures membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release) may be more appropriate than a metabolic assay (e.g., MTT or WST-8) in some contexts. However, metabolic assays are commonly used.

    • Check for Drug-Assay Interference: Some compounds can interfere with the reagents used in viability assays. Run a control with the drug in cell-free medium to check for any direct reaction with the assay reagents.

    • Consistent Incubation Times: Adhere to a strict timeline for drug exposure and assay development.

Data Presentation

Table 1: In Vitro Sensitivity of Parental and Resistant Colon Cancer Cell Lines to this compound (PEP005)

Cell LineDescriptionIC50 (nmol/L)Fold Resistance
Colo205-SParental, sensitive15 ± 5-
Colo205-RResistant>5000>300

Data adapted from Kedei et al., 2009.[4]

Table 2: Effect of Bosentan on the Proliferation of Resistant Colo205-R Cells in the Presence of PEP005

TreatmentCell Proliferation (% of control)
Control100
PEP005 (100 nmol/L)95 ± 8
Bosentan (10 µmol/L)98 ± 7
PEP005 (100 nmol/L) + Bosentan (10 µmol/L)65 ± 10

Data adapted from Kedei et al., 2009.[4]

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol is a generalized method and may require optimization for your specific cell line.

  • Initial Seeding: Plate the parental cancer cell line (e.g., Colo205) in a T-75 flask and allow the cells to reach 70-80% confluency.

  • Determine Starting Concentration: Perform a cell viability assay (see Protocol 2) to determine the IC20-IC30 of this compound for the parental cell line.

  • Initial Exposure: Treat the cells with the determined IC20-IC30 concentration of this compound.

  • Monitoring and Recovery: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with the same concentration of the drug.

  • Dose Escalation: Once the cells have a stable growth rate at a given concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Cycles: Repeat steps 4 and 5 for several months. The entire process can take 6-12 months.

  • Confirmation of Resistance: Periodically, perform a cell viability assay to compare the IC50 of the treated cells to the parental cell line. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.

  • Cryopreservation: At various stages of resistance, freeze vials of the cells for future use.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed the parental and resistant cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium and vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for EMT Markers
  • Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression of EMT markers between parental and resistant cells.

Visualizations

experimental_workflow cluster_0 Phase 1: Develop Resistant Cell Line cluster_1 Phase 2: Characterize Resistance cluster_2 Phase 3: Overcome Resistance start Parental Cell Line ic50_initial Determine IC20-IC30 start->ic50_initial exposure Stepwise Exposure to This compound ic50_initial->exposure selection Select Surviving Cells exposure->selection Repeat & Escalate Dose expansion Expand Tolerant Population selection->expansion Repeat & Escalate Dose expansion->exposure Repeat & Escalate Dose resistant_line Stable Resistant Cell Line expansion->resistant_line viability Cell Viability Assay (IC50) resistant_line->viability western Western Blot (EMT Markers) resistant_line->western invasion Invasion/Migration Assay resistant_line->invasion combination Combination Therapy (e.g., with Bosentan) viability->combination western->combination invasion->combination reversal Assess Reversal of Resistance combination->reversal

Experimental Workflow for Overcoming Resistance.

emt_pathway cluster_0 Ingenol Mebutate Resistance cluster_1 Therapeutic Intervention ET1 Endothelin-1 (ET-1) (Upregulated) ETRA Endothelin Receptor A (ETR-A) ET1->ETRA PLC PLC ETRA->PLC PI3K PI3K/Akt ETRA->PI3K MAPK MAPK/ERK ETRA->MAPK EMT_TF EMT Transcription Factors (Snail, Slug, ZEB1) PLC->EMT_TF PKC PKC PI3K->EMT_TF MAPK->EMT_TF E_cadherin E-cadherin (Downregulated) EMT_TF->E_cadherin represses N_cadherin N-cadherin (Upregulated) EMT_TF->N_cadherin activates Vimentin Vimentin (Upregulated) EMT_TF->Vimentin activates Phenotype Mesenchymal Phenotype (Increased Invasion & Resistance) E_cadherin->Phenotype N_cadherin->Phenotype Vimentin->Phenotype Bosentan Bosentan Bosentan->ETRA inhibits

EMT and Endothelin-1 Signaling in Resistance.

abcb1_resistance IM This compound (Ingenol Mebutate) Cell Cancer Cell IM->Cell enters ABCB1 ABCB1 (P-glycoprotein) (Upregulated) Efflux Drug Efflux ABCB1->Efflux mediates Efflux->IM pumps out Low_Intra_Conc Low Intracellular Drug Concentration Efflux->Low_Intra_Conc Resistance Resistance Low_Intra_Conc->Resistance

References

Validation & Comparative

A Comparative Analysis of 3-O-(2'E,4'E-Decadienoyl)-ingenol and Other Ingenol Esters in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles and mechanisms of emerging ingenol-based compounds.

This guide provides a detailed comparison of the biological activity of 3-O-(2'E,4'E-Decadienoyl)-ingenol and other notable ingenol (B1671944) esters, with a focus on their cytotoxic effects against cancer cell lines. The information presented is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Ingenol Esters

Ingenol esters are a class of diterpenoids derived from plants of the Euphorbia genus. These compounds are renowned for their potent biological activities, primarily as activators of Protein Kinase C (PKC) isoforms. This mechanism of action underpins their investigation as potential therapeutic agents, particularly in oncology. One of the most well-known ingenol esters is ingenol mebutate (ingenol-3-angelate), which has been approved for the topical treatment of actinic keratosis. This guide delves into the properties of a related compound, this compound, and places its activity in the context of other significant ingenol esters.

Mechanism of Action: The Role of PKC Activation

The primary molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Ingenol esters mimic the function of diacylglycerol (DAG), an endogenous activator of PKC.

Upon binding to the C1 domain of PKC, ingenol esters induce a conformational change that activates the enzyme. This activation triggers a cascade of downstream signaling events. The dual mechanism of action of many ingenol esters involves:

  • Direct Cytotoxicity: Activation of specific PKC isoforms, particularly PKCδ, can lead to the induction of apoptosis (programmed cell death) and necrosis in cancer cells.

  • Pro-inflammatory Response: The activation of PKC in immune cells and keratinocytes stimulates the production and release of inflammatory cytokines and chemokines. This localized inflammatory response can contribute to the elimination of tumor cells.

Ingenol_Ester_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Ingenol_Ester Ingenol Ester PKC Protein Kinase C (PKC) Ingenol_Ester->PKC Binds to C1 Domain Activated_PKC Activated PKC PKC->Activated_PKC Activation Downstream_Targets Downstream Signaling (e.g., NF-κB, MAPK) Activated_PKC->Downstream_Targets Phosphorylation Gene_Expression Altered Gene Expression Downstream_Targets->Gene_Expression Apoptosis Apoptosis/ Necrosis Gene_Expression->Apoptosis Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Simplified signaling pathway of ingenol esters via PKC activation.

Comparative Cytotoxicity of Ingenol Esters

The cytotoxic activity of ingenol esters varies depending on the specific ester moiety and the cancer cell line being tested. The following tables summarize the available quantitative data for this compound and other selected ingenol esters. It is important to note that the data for this compound on cancer cell lines is limited in publicly available literature, while its effect on normal human cell lines has been documented.

Table 1: Cytotoxicity of this compound on Human Cell Lines
CompoundCell LineCell TypeIC50 (µM)
This compoundL-O2Normal Human Liver8.22[1]
GES-1Normal Human Gastric Epithelial6.67[1]
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenolBel-7402Human Hepatocellular Carcinoma3.76[2]
HCT-8Human Ileocecal Adenocarcinoma2.66[2]

Note: Data for the closely related acetylated form is provided for cancer cell lines due to the limited availability of data for the primary compound of interest.

Table 2: Comparative Cytotoxicity of Other Ingenol Esters
CompoundCell LineCell TypeIC50 (µM)
Ingenol Mebutate (I3A) A2058Human Melanoma~38
HT144Human Melanoma~46
HPV-KerHuman Keratinocytes0.84
Ingenol-3-dodecanoate (Ingenol C) Esophageal Cancer Cell Lines-More potent than I3A (mean 6.6-fold)
3-O-angeloyl-20-O-acetyl ingenol (AAI) K562Chronic Myeloid LeukemiaMore potent than Ingenol Mebutate
17-acetoxyingenol 3-angelate 20-acetate HPV-KerHuman Keratinocytes0.39
17-acetoxyingenol 3-angelate 5,20-diacetate HPV-KerHuman Keratinocytes0.32

Experimental Protocols

The following section details the methodologies used in the studies cited for determining the cytotoxic activity of ingenol esters.

Cytotoxicity Assay Using the MTT Method

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Compound_Treatment 2. Treat cells with varying concentrations of ingenol esters Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) formation (by viable cells) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol for Cytotoxicity against Bel-7402 Cells (as adapted from similar studies):

  • Cell Culture: Human hepatocellular carcinoma Bel-7402 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound and other ingenol esters are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the ingenol esters. A control group is treated with medium containing the same concentration of DMSO as the highest concentration of the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Assay:

    • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The available data indicates that this compound and its acetylated derivative possess cytotoxic activity. However, a direct comparison with other well-characterized ingenol esters like ingenol mebutate is challenging due to the lack of studies employing a standardized experimental setup. The potency of ingenol esters appears to be highly dependent on the nature of the ester side chain and the specific cancer cell type. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive comparative profile against other promising ingenol-based compounds. This will require side-by-side studies on a broad panel of cancer cell lines to determine its relative efficacy and selectivity.

References

A Comparative Guide to the Biological Activities of 3-O-(2'E,4'E-Decadienoyl)-ingenol and Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-O-(2'E,4'E-Decadienoyl)-ingenol and the well-characterized phorbol (B1677699) esters. Both classes of diterpenoid compounds are potent modulators of cellular signaling, primarily through their interaction with protein kinase C (PKC) isozymes. However, emerging evidence suggests significant differences in their downstream effects and therapeutic potential. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the distinct signaling pathways they activate.

Executive Summary

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are powerful tumor promoters that broadly activate conventional and novel PKC isoforms, leading to sustained downstream signaling. In contrast, ingenol (B1671944) esters, including the structurally related Ingenol-3-angelate (I3A) and this compound, exhibit a more nuanced interaction with PKC. While they also bind with high affinity, they can induce different patterns of PKC isoform translocation and downstream signaling cascades, leading to distinct cellular outcomes that include pro-apoptotic and anti-proliferative effects in certain contexts. These differences underscore the potential of ingenol esters as templates for the development of novel therapeutics with improved selectivity and safety profiles compared to phorbol esters.

Comparative Biological Activity Data

The following tables summarize the available quantitative data comparing the biological activities of ingenol esters and phorbol esters. It is important to note that much of the detailed comparative data for ingenol esters has been generated using Ingenol-3-angelate (I3A), a closely related compound to this compound.

Table 1: Comparative Binding Affinities (Ki) for PKC Isoforms

PKC IsoformIngenol-3-angelate (I3A) Ki (nM)[1]Phorbol 12,13-dibutyrate (PDBu) Kd (nM)[2]
PKCα0.3 ± 0.021.6 - 18
PKCβ0.105 ± 0.0191.6 - 18
PKCγ0.162 ± 0.0041.6 - 18
PKCδ0.376 ± 0.0411.6 - 18
PKCε0.171 ± 0.0151.6 - 18
PKCζNo specific bindingNo specific binding

Data for I3A is presented as a proxy for this compound due to the limited availability of direct comparative binding studies for the latter.

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

Cell LineCompoundIC50 (µM)Reference
A2058 (Melanoma)Ingenol-3-angelate (I3A)~38[3]
HT144 (Melanoma)Ingenol-3-angelate (I3A)~46[3]
HeLa (Cervical Cancer)20-deoxyingenol derivative9.9[2]
Various Cancer Cell LinesPhorbol Esters (general)Potent activity, but often associated with tumor promotion[4][5]

Direct comparative IC50 values for this compound and phorbol esters in the same panel of cell lines are limited in the reviewed literature.

Differential Signaling Pathways

Phorbol esters and ingenol esters, despite both activating PKC, elicit distinct downstream signaling events. These differences are critical to their divergent biological outcomes.

Phorbol Ester-Mediated Signaling

Phorbol esters like PMA are known to cause a broad and sustained activation of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[6] This leads to the activation of multiple downstream pathways, including the Raf-MEK-ERK (MAPK) cascade, which is heavily implicated in cell proliferation and survival.[7] Phorbol ester signaling can also involve the activation of NF-κB, a key regulator of inflammation and cell survival.[8]

phorbol_ester_signaling PMA Phorbol Ester (e.g., PMA) Membrane Plasma Membrane PKC_inactive Inactive PKC (Classical & Novel) PKC_active Active PKC PKC_inactive->PKC_active PMA Raf Raf PKC_active->Raf NFkB_complex IκB-NF-κB PKC_active->NFkB_complex IKK MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB_active Active NF-κB NFkB_complex->NFkB_active IκB degradation NFkB_active->Proliferation Inflammation Inflammation NFkB_active->Inflammation

Phorbol Ester Signaling Pathway
Ingenol Ester-Mediated Signaling

Ingenol esters, such as I3A, exhibit a more selective and often transient activation of PKC isoforms. A key distinction is the differential translocation of PKCδ. While PMA typically causes PKCδ to move to the cell membrane, I3A can induce its translocation to the nucleus.[4][9] This nuclear localization of PKCδ is associated with pro-apoptotic signaling.[4][10] Furthermore, ingenol esters can lead to the activation of apoptotic pathways through caspase activation and also modulate the NF-κB pathway, in some cases leading to its downregulation, which contrasts with the typical pro-inflammatory and pro-survival signals from phorbol esters.[3]

ingenol_ester_signaling Ingenol Ingenol Ester (e.g., I3A) Membrane Plasma Membrane NFkB NF-κB Ingenol->NFkB Inhibition PKC_delta_inactive Inactive PKCδ PKC_delta_active_mem Active PKCδ (Membrane) PKC_delta_inactive->PKC_delta_active_mem Ingenol Ester PKC_delta_active_nuc Active PKCδ (Nucleus) PKC_delta_active_mem->PKC_delta_active_nuc Translocation Caspase9 Caspase-9 PKC_delta_active_nuc->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Downregulation Downregulation experimental_workflow Start Start: Select Test Compounds (Ingenol Ester & Phorbol Ester) PKC_Binding PKC Binding Assay ([3H]PDBu Displacement) Start->PKC_Binding PKC_Kinase PKC Kinase Activity Assay (ELISA-based) Start->PKC_Kinase Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Data_Analysis Data Analysis (Ki, EC50, IC50) PKC_Binding->Data_Analysis PKC_Kinase->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Signaling_Analysis Downstream Signaling Analysis (Western Blot for p-ERK, etc.) Cell_Culture->Signaling_Analysis Cytotoxicity->Data_Analysis Signaling_Analysis->Data_Analysis Comparison Comparative Analysis & Conclusion Data_Analysis->Comparison

References

In Vivo Anti-Cancer Efficacy of 3-O-(2'E,4'E-Decadienoyl)-ingenol and Its Analogue Ingenol Mebutate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer effects of the natural diterpenoid 3-O-(2'E,4'E-Decadienoyl)-ingenol and its closely related, clinically evaluated analogue, ingenol (B1671944) mebutate (also known as ingenol-3-angelate, I3A, or PEP005). Due to the limited availability of published in vivo data for this compound, this guide leverages the more extensive research on ingenol mebutate to provide a detailed framework for understanding the potential in vivo efficacy, mechanism of action, and experimental considerations for this class of compounds.

Overview of this compound and Ingenol Mebutate

Both this compound and ingenol mebutate are ingenane (B1209409) diterpenes derived from plants of the Euphorbia genus.[1][2] These compounds have garnered interest for their potent cytotoxic and immune-modulating properties.[2] Ingenol mebutate, as the drug Picato®, was approved for the topical treatment of actinic keratosis, a pre-cancerous skin condition.[3][4] However, its use has been met with some safety concerns.[1][2]

The primary mechanism of action for ingenol mebutate, and likely for related ingenol esters, is a dual effect:

  • Direct Cytotoxicity : Rapid induction of cell death through primary necrosis, which is initiated by the swelling of mitochondria in dysplastic cells.[2][3]

  • Immune System Activation : Activation of protein kinase C (PKC) isoforms, leading to an inflammatory response characterized by the infiltration of neutrophils.[2][3] This immune-mediated activity helps in the clearance of residual tumor cells.[3][5]

Data Presentation

In Vitro Cytotoxicity Data

While comprehensive in vivo comparative data for this compound is scarce, in vitro studies have demonstrated its cytotoxic potential. The following table summarizes available IC50 values for this compound and, for comparison, its analogue ingenol mebutate against various cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound L-O2Human Normal Liver8.22[6]
GES-1Human Normal Gastric Epithelial6.67[6]
Ingenol Mebutate (I3A) A2058Human Melanoma~38[7]
HT144Human Melanoma~46[7]
Panc-1Human Pancreatic Cancer0.0431[8]
In Vivo Efficacy of Ingenol Mebutate in a Murine Melanoma Model

The following table presents quantitative data from a key preclinical study evaluating the in vivo anti-cancer effects of ingenol mebutate in a subcutaneous B16 melanoma mouse model. This data provides a benchmark for the potential efficacy of ingenol esters.

Treatment GroupMouse StrainRelapse Rate (%)Median Survival (Days)Statistical Significance (vs. C57BL/6 + IM)Reference
Ingenol Mebutate (IM) C57BL/6 (Wild-Type)50Not Reached (50% survival)-[5]
Placebo C57BL/6 (Wild-Type)100~20p < 0.018[5]
Ingenol Mebutate (IM) MyD88-/-84~25p < 0.021 (relapse)[5]
Placebo MyD88-/-100~20N/A[5]
Ingenol Mebutate (IM) + Anakinra C57BL/6 (Wild-Type)Significantly IncreasedSignificantly Decreasedp-value not specified[5][9]

Experimental Protocols

In Vivo Murine B16 Melanoma Model (Ingenol Mebutate)

This section details the experimental methodology used in the in vivo study of ingenol mebutate on B16 melanoma, providing a template for future research on related compounds.

  • Animal Models : C57BL/6 (wild-type), MyD88-/-, and Rag1-/- mice were used to investigate the role of innate and adaptive immunity.[5]

  • Tumor Cell Line : B16 melanoma cells were used for subcutaneous tumor implantation.[5]

  • Tumor Induction : Mice were injected subcutaneously with B16 melanoma cells. Tumors were allowed to grow to a size of 10–20 mm² before treatment initiation.[5]

  • Treatment Regimen :

    • Ingenol Mebutate Group : Received topical application of ingenol mebutate gel on days 0 and 1.[5]

    • Placebo Group : Received a placebo gel application on the same schedule.[5]

    • Anakinra Group : In a separate experiment, C57BL/6 mice received daily injections of the IL-1 receptor antagonist, anakinra, in conjunction with ingenol mebutate treatment to assess the role of IL-1 signaling.[5][9]

  • Endpoint Evaluation :

    • Tumor Relapse : Mice were monitored for the reappearance of a visible tumor (≥1–2 mm in diameter) following initial treatment response.[5][9]

    • Survival : Mice were monitored for survival, with euthanasia performed when tumors reached a predetermined size of 100 mm².[5][9]

  • Statistical Analysis : The log-rank (Mantel-Cox) test was used to compare relapse and survival curves between different treatment groups.[5][9]

Mandatory Visualization

Signaling Pathway of Ingenol Mebutate

The following diagram illustrates the dual mechanism of action of ingenol mebutate, which involves direct cytotoxicity and immune activation.

G Proposed Signaling Pathway of Ingenol Mebutate cluster_direct Direct Cytotoxicity cluster_immune Immune Activation IM Ingenol Mebutate Mito Mitochondrial Swelling IM->Mito IM->Mito PKC Protein Kinase C (PKC) Activation IM->PKC IM->PKC Necrosis Primary Necrosis Mito->Necrosis Inflammation Inflammatory Response PKC->Inflammation Neutrophils Neutrophil Infiltration Inflammation->Neutrophils Clearance Clearance of Residual Tumor Cells Neutrophils->Clearance

Caption: Dual mechanism of action of ingenol mebutate.

Experimental Workflow for In Vivo Murine Melanoma Study

This diagram outlines the workflow of the in vivo experiments with ingenol mebutate.

G Experimental Workflow: In Vivo Murine B16 Melanoma Model Tumor_Induction Subcutaneous injection of B16 melanoma cells into mice (e.g., C57BL/6) Tumor_Growth Tumor growth to 10-20 mm² Tumor_Induction->Tumor_Growth Treatment Topical treatment application (Day 0 and Day 1) Tumor_Growth->Treatment IM_Group Ingenol Mebutate Gel Treatment->IM_Group Placebo_Group Placebo Gel Treatment->Placebo_Group Monitoring Monitor for tumor relapse and survival IM_Group->Monitoring Placebo_Group->Monitoring Endpoint Endpoint: Tumor size > 100 mm² (euthanasia) Monitoring->Endpoint Analysis Statistical analysis of relapse and survival rates Endpoint->Analysis

Caption: Workflow for the in vivo B16 melanoma study.

References

Unraveling the Potency of Ingenol Derivatives: A Comparative Guide to 3-O-(2'E,4'E-Decadienoyl)-ingenol's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 3-O-(2'E,4'E-decadienoyl)-ingenol, a diterpenoid from the Euphorbia genus, with other ingenol (B1671944) derivatives. By examining experimental data on its biological activities, primarily as a Protein Kinase C (PKC) activator and a cytotoxic agent, this document aims to illuminate the structural features governing its potency and potential as a pharmacological agent.

Ingenol and its esters are well-documented as potent modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. The activation of PKC is a key mechanism behind the pro-inflammatory and anti-tumor effects of these compounds. The ester group at the C3 position of the ingenol core is a critical determinant of this activity.

Comparative Biological Activity of Ingenol Esters

The biological activity of ingenol derivatives is profoundly influenced by the nature of the acyl chain attached at the C3 position. While extensive research has been conducted on ingenol-3-angelate (ingenol mebutate), the active ingredient in the FDA-approved drug Picato®, data on other analogs such as this compound is emerging.

Cytotoxicity

Recent studies have begun to quantify the cytotoxic effects of various ingenol esters against different cell lines. This compound has demonstrated cytotoxicity against human normal cell lines L-O2 and GES-1, with reported IC50 values of 8.22 µM and 6.67 µM, respectively[1]. The table below summarizes the available cytotoxicity data for a selection of ingenol derivatives, providing a basis for preliminary SAR analysis.

CompoundCell LineActivityReference
This compoundL-O2IC50 = 8.22 µM[1]
This compoundGES-1IC50 = 6.67 µM[1]
Ingenol-3-angelate (Ingenol Mebutate)HPV-KerIC50 = 0.84 µM[2]
17-acetoxyingenol 3-angelate 20-acetateHPV-KerIC50 = 0.39 µM[2]
17-acetoxyingenol 3-angelate 5,20-diacetateHPV-KerIC50 = 0.32 µM[2]
Ingenol-20-benzoateT47DGrowth Inhibition[3]
Ingenol-20-benzoateMDA-MB-231Growth Inhibition[3]

Caption: Comparative cytotoxicity of selected ingenol derivatives.

Protein Kinase C (PKC) Activation

Experimental Protocols

To facilitate the direct comparison of novel ingenol derivatives, detailed experimental protocols for key biological assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol derivatives and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Protein Kinase C (PKC) Binding Assay ([3H]PDBu Competition Assay)

This assay is used to determine the binding affinity of a compound to PKC by measuring its ability to compete with the binding of a radiolabeled phorbol (B1677699) ester.

Principle: The assay relies on the competition between the unlabeled test compound (ingenol derivative) and a fixed concentration of [3H]PDBu for binding to the C1 domain of PKC. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Protocol Outline:

  • Preparation of Reagents: Prepare a reaction buffer, a source of PKC (purified enzyme or cell lysate), [3H]PDBu, and the unlabeled ingenol derivatives at various concentrations.

  • Assay Setup: In a microplate or microcentrifuge tubes, combine the PKC source, reaction buffer, and phosphatidylserine (B164497) (a cofactor for PKC activation).

  • Competition Reaction: Add the ingenol derivatives at a range of concentrations, followed by the addition of a fixed concentration of [3H]PDBu. Include controls for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled potent PKC activator like PMA).

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the PKC-bound [3H]PDBu from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which retains the PKC and bound ligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in the evaluation of ingenol derivatives, the following diagrams are provided.

PKC_Signaling_Pathway Ingenol_Ester Ingenol Ester (e.g., this compound) PKC Protein Kinase C (PKC) Ingenol_Ester->PKC Activates Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) Downstream_Effectors->Cellular_Responses Leads to

Caption: Simplified signaling pathway of ingenol ester-mediated PKC activation.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis/Isolation of Ingenol Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity PKC_Binding PKC Binding/Activation Assays Synthesis->PKC_Binding SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR PKC_Binding->SAR

Caption: General experimental workflow for SAR studies of ingenol derivatives.

Conclusion

The available data, while still incomplete for this compound, underscores the importance of the C3-ester in determining the biological activity of ingenol derivatives. The provided comparative data and detailed experimental protocols offer a framework for researchers to systematically evaluate novel ingenol analogs. Further studies are warranted to fully elucidate the PKC isoform selectivity and a broader cytotoxic profile of this compound and other structurally diverse ingenol esters. Such research will be instrumental in guiding the development of new and more effective PKC-targeted therapies for a range of diseases, including cancer and skin disorders.

References

Unveiling the Target Landscape of 3-O-(2'E,4'E-Decadienoyl)-ingenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cellular targets of 3-O-(2'E,4'E-Decadienoyl)-ingenol and its close analog, ingenol (B1671944) mebutate (also known as PEP005 or ingenol-3-angelate). Distinguishing on-target from off-target effects is critical for the development of selective therapeutic agents. This document summarizes the known interactions of these ingenol derivatives with their primary cellular target, Protein Kinase C (PKC), and explores their cross-reactivity with other cellular proteins, supported by experimental data.

Primary Cellular Target: Protein Kinase C (PKC)

This compound, like other ingenol esters, is a potent activator of Protein Kinase C (PKC) isozymes.[1][2][3] These compounds mimic the function of the endogenous second messenger diacylglycerol (DAG) by binding to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.[3][4] This activation is a key event in the mechanism of action of ingenol mebutate, a compound approved for the treatment of actinic keratosis.[5]

The binding affinity of ingenol-3-angelate, a closely related compound, to various PKC isoforms has been quantified, demonstrating potent interaction in the nanomolar range.

PKC IsoformBinding Affinity (Ki, nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Data from Kedei et al. (2004) for ingenol-3-angelate.

Activation of PKC by ingenol esters triggers a cascade of downstream signaling events, most notably the Ras/Raf/MEK/ERK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.[6][7]

Cross-Reactivity with Other Cellular Targets

While PKC is the primary and well-established target of ingenol esters, recent evidence has revealed a significant off-target interaction. Chemical proteomics studies have identified the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a functional target of ingenol mebutate.[1][8][9]

Comparison of On-Target vs. Off-Target Activity:

TargetClassInteractionFunctional Consequence
Protein Kinase C (PKC) Serine/Threonine KinaseAllosteric ActivatorModulation of cellular processes including proliferation, apoptosis, and inflammation.[3][4]
SLC25A20 Mitochondrial TransporterInhibitorBlockade of fatty acid oxidation and buildup of cellular acylcarnitines.[1][9]

Notably, the canonical PKC agonist, 12-O-tetradecanoylphorbol-13-acetate (TPA), does not inhibit SLC25A20, suggesting that this off-target effect is specific to the ingenol scaffold and not a general consequence of PKC activation.[1][9] At micromolar concentrations, ingenol mebutate has also been observed to cause PKC-independent secondary necrosis in melanoma cells, hinting at other potential, less characterized off-target effects at higher doses.[3]

Experimental Protocols

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to PKC.

  • Preparation of Reagents:

    • Purified recombinant human PKC isoforms.

    • Assay buffer: 20 mM Tris-HCl (pH 7.4), 2 mM EDTA, 0.5 mM EGTA, 1 mM DTT, and 50 µg/mL phosphatidylserine.

    • Radioligand: [³H]phorbol 12,13-dibutyrate ([³H]PDBu).

    • Test compound (this compound) at various concentrations.

  • Assay Procedure:

    • Incubate purified PKC isozyme with varying concentrations of the test compound and a fixed concentration of [³H]PDBu in the assay buffer.

    • Allow the binding reaction to reach equilibrium (e.g., 90 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Quantify the amount of bound [³H]PDBu by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]PDBu binding) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

SLC25A20 Inhibition Assay (Cell-Based Acylcarnitine Accumulation)

This assay assesses the functional inhibition of SLC25A20 by measuring the intracellular accumulation of acylcarnitines.

  • Cell Culture:

    • Culture human cells (e.g., HeLa or primary keratinocytes) in appropriate growth medium.

  • Compound Treatment:

    • Treat cells with varying concentrations of this compound, ingenol mebutate, or a vehicle control for a specified period (e.g., 4 hours).

  • Metabolite Extraction:

    • Harvest the cells and quench metabolic activity.

    • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various acylcarnitine species.

  • Data Analysis:

    • Normalize the acylcarnitine levels to an internal standard and the total protein concentration.

    • Compare the acylcarnitine levels in compound-treated cells to those in vehicle-treated cells to determine the extent of accumulation.

Visualizing Molecular Interactions

To aid in the understanding of the molecular pathways and experimental designs, the following diagrams are provided.

PKC_Signaling_Pathway Ingenol_Ester 3-O-(2'E,4'E-Decadienoyl) -ingenol PKC Protein Kinase C (classical & novel) Ingenol_Ester->PKC Activates Ras_Raf Ras/Raf PKC->Ras_Raf Activates MEK MEK Ras_Raf->MEK Activates ERK ERK MEK->ERK Activates Cellular_Responses Cellular Responses (Proliferation, Apoptosis) ERK->Cellular_Responses

Caption: PKC signaling pathway activated by this compound.

Experimental_Workflow_PKC_Binding cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Reagents Prepare Reagents: - Purified PKC - Assay Buffer - [3H]PDBu - Test Compound Incubation Incubate PKC, [3H]PDBu, and Test Compound Reagents->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Bound Ligand (Scintillation Counting) Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for the competitive PKC radioligand binding assay.

Off_Target_Interaction Ingenol_Ester 3-O-(2'E,4'E-Decadienoyl) -ingenol SLC25A20 SLC25A20 (Mitochondrial Transporter) Ingenol_Ester->SLC25A20 Inhibits FAO Fatty Acid Oxidation SLC25A20->FAO Enables Acylcarnitines Acylcarnitine Accumulation SLC25A20->Acylcarnitines Prevents

Caption: Inhibition of SLC25A20 by this compound.

References

A Comparative Analysis of 3-O-(2'E,4'E-Decadienoyl)-ingenol from Diverse Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a potent diterpenoid ester, from various plant sources within the Euphorbia genus. This compound, a key member of the ingenol (B1671944) ester family, has garnered significant interest for its pronounced biological activities, including cytotoxic and pro-inflammatory effects, primarily through the activation of Protein Kinase C (PKC). The following sections detail its presence in different Euphorbia species, comparative biological data, and comprehensive experimental protocols for its isolation, characterization, and bioactivity assessment.

Comparative Analysis of Plant Sources

Table 1: Quantitative Data on Ingenol and this compound from Different Euphorbia Species

Plant SpeciesCompoundPlant PartYield/ConcentrationReference
Euphorbia myrsinitesIngenol (parent compound)Lower leafless stems547 mg/kg of dry weight[1][2]
Euphorbia lathyrisIngenol (parent compound)Seeds~100 mg/kg[2]
Euphorbia kansuiThis compoundRootsNot explicitly quantified[3]
Euphorbia peplusIngenol Mebutate (a related ingenol ester)Aerial partsNot explicitly quantified

Comparative Biological Activity

This compound and related ingenol esters exhibit potent cytotoxic and pro-inflammatory activities. The primary mechanism of action involves the activation of the novel protein kinase C (PKC) isoforms, particularly PKCδ. This activation triggers downstream signaling cascades, leading to apoptosis and an inflammatory response.

Table 2: Comparative Cytotoxicity Data of this compound and Related Ingenol Esters

CompoundPlant SourceCell LineIC50 ValueReference
This compoundEuphorbia kansuiL-O2 (human normal liver cell)8.22 µM[4]
This compoundEuphorbia kansuiGES-1 (human normal gastric epithelial cell)6.67 µM[4]
Ingenol Mebutate (positive control)Euphorbia peplusHPV-Ker (keratinocyte cell line)0.84 µM (24h), 0.96 µM (48h)[5]
17-acetoxyingenol 3-angelate 20-acetateEuphorbia trigonaHPV-Ker (keratinocyte cell line)0.39 µM (24h), 0.32 µM (48h)[5]
17-acetoxyingenol 3-angelate 5,20-diacetateEuphorbia trigonaHPV-Ker (keratinocyte cell line)0.32 µM (24h), 0.87 µM (48h)[5]

Experimental Protocols

Extraction and Purification of this compound

This protocol is a representative method based on literature for the isolation of ingenol esters from Euphorbia species.

  • Extraction:

    • Air-dry and powder the plant material (e.g., roots of E. kansui).

    • Extract the powdered material with dichloromethane (B109758) or methanol (B129727) at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to silica (B1680970) gel column chromatography.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest.

    • Further purify the combined fractions using high-performance liquid chromatography (HPLC).

      • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water.

      • Detection: UV detector at 230 nm.

    • Alternatively, high-speed counter-current chromatography (HSCCC) can be employed for purification.[6]

Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line.[7][8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value using a dose-response curve.

Non-Radioactive Protein Kinase C (PKC) Activity Assay

This is a general protocol for a non-radioactive, luminescence-based PKC assay to assess the activation of PKC by this compound.[10][11][12][13]

  • Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • PKC enzyme (e.g., PKCδ).

      • PKC substrate peptide.

      • PKC lipid activator.

      • The test compound (this compound) at various concentrations.

      • PKC assay buffer.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that stops the kinase reaction and initiates a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-40 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the PKC activity for each concentration of the test compound relative to the control.

    • Plot the PKC activity against the compound concentration to determine the EC50 (effective concentration for 50% activation).

Visualizations

Signaling Pathway of this compound

G A This compound B Protein Kinase C δ (PKCδ) Activation A->B C MEK Activation B->C D ERK Activation C->D E Inflammatory Response D->E F Apoptosis D->F

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Comparative Analysis

G cluster_0 Plant Material cluster_1 Processing cluster_2 Analysis cluster_3 Outcome P1 Euphorbia kansui EXT Extraction & Purification (HPLC/HSCCC) P1->EXT P2 Euphorbia peplus P2->EXT P3 Euphorbia lathyris P3->EXT QA Yield & Purity Quantification EXT->QA BA Biological Activity (Cytotoxicity, PKC Assay) EXT->BA COMP Comparative Data Analysis QA->COMP BA->COMP

Caption: General workflow for comparative analysis.

References

Quantitative Analysis of 3-O-(2'E,4'E-Decadienoyl)-ingenol in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with plant-derived compounds, accurate quantification of bioactive molecules is paramount. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a potent ingenane (B1209409) diterpenoid found in various Euphorbia species, most notably Euphorbia kansui.[1][2] This compound, along with its isomers, has garnered significant interest for its cytotoxic and other biological activities.[1][2]

This document details the predominant UHPLC-MS/MS method, discusses alternative approaches, and provides the necessary experimental protocols and data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, availability of instrumentation, and the complexity of the plant matrix. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard for this analysis due to its superior sensitivity and specificity.[3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection serves as a more accessible alternative, though with certain limitations.

FeatureUHPLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte.
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)
Selectivity Very High, capable of distinguishing isomers and co-eluting compounds.Lower, susceptible to interference from matrix components with similar UV absorption.
Quantitative Accuracy High, especially with the use of isotopically labeled internal standards.Good, but can be affected by matrix effects and co-eluting interferences.
Instrumentation Requires a UHPLC system coupled to a tandem mass spectrometer.Requires a standard HPLC system with a UV or Diode Array Detector (DAD).
Cost High initial investment and maintenance costs.Lower initial investment and maintenance costs.
Throughput High, with fast analysis times.Moderate, may require longer run times for adequate separation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific plant matrix and instrumentation.

Method 1: UHPLC-MS/MS (Preferred Method)

This method offers the highest sensitivity and selectivity for the quantification of this compound.

1. Sample Preparation:

  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 10 mL of methanol (B129727) (or ethanol) and perform sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more on the plant residue.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of 10% methanol in water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the target analyte with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.

2. UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]⁺ for this compound.

  • Product Ions: Specific fragment ions for quantification and qualification (determined by infusion of a standard).

  • Collision Energy and other parameters: To be optimized for the specific instrument.

4. Validation Parameters:

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7]

Method 2: HPLC-UV (Alternative Method)

This method is suitable for laboratories without access to mass spectrometry and for samples where high sensitivity is not a primary requirement.

1. Sample Preparation:

Follow the same extraction and SPE clean-up protocol as described for the UHPLC-MS/MS method.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan of a standard (typically in the range of 210-280 nm for diterpenoids).

  • Injection Volume: 10 µL.

3. Quantitative Data:

While specific quantitative data for this compound across a wide range of plant extracts is not extensively compiled in single reports, studies on Euphorbia kansui have identified it as a significant constituent.[2][8] One study on a related compound, 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol, in E. kansui reported a significant decrease in its peak area after processing with vinegar, indicating its presence in substantial amounts in the raw plant material.[9]

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction cleanup SPE Clean-up (C18 Cartridge) extraction->cleanup lc_separation LC Separation (UHPLC or HPLC) cleanup->lc_separation detection Detection (MS/MS or UV) lc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Figure 1. General experimental workflow for the quantitative analysis of this compound.

method_selection start Start: Method Selection sensitivity High Sensitivity Required? start->sensitivity instrumentation Mass Spectrometer Available? sensitivity->instrumentation No uhplc_ms Use UHPLC-MS/MS sensitivity->uhplc_ms Yes hplc_uv Use HPLC-UV instrumentation->hplc_uv Yes reconsider Reconsider Project Scope or Outsource Analysis instrumentation->reconsider No

Figure 2. Decision tree for selecting an analytical method.

References

Unveiling the Molecular Target of 3-O-(2'E,4'E-Decadienoyl)-ingenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular target of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a naturally occurring diterpenoid. While direct quantitative binding data for this specific ingenol (B1671944) ester is limited in publicly available literature, this document establishes its molecular target through comparative analysis with its well-characterized analogue, ingenol mebutate (PEP005), and other relevant compounds. The primary molecular target for this class of compounds is Protein Kinase C (PKC), with recent evidence suggesting a potential secondary, PKC-independent target.

Comparative Analysis of Molecular Targets

The primary molecular target of ingenol esters is the family of Protein Kinase C (PKC) isozymes.[1] These enzymes are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2] Ingenol esters act as potent activators of classical and novel PKC isoforms.[1]

More recent research using chemical proteomics has identified a potential secondary, PKC-independent target for ingenol mebutate: the mitochondrial carnitine-acylcarnitine translocase (SLC25A20). This finding suggests a dual mechanism of action for some ingenol esters, involving both PKC-dependent and -independent pathways.

The following tables summarize the available quantitative data for ingenol and its derivatives, comparing their activity with other known PKC modulators.

Data Presentation: Quantitative Comparison of Ingenol Derivatives and Other PKC Activators

Table 1: Binding Affinity and Potency of Ingenol Derivatives for Protein Kinase C

CompoundTarget PKC Isoform(s)Ki (Inhibition Constant)EC50 (Half-maximal Effective Concentration)IC50 (Half-maximal Inhibitory Concentration)Cell Line(s)
Ingenol PKC30 µM[3]30 µM - 1 mM[3]Not ReportedVarious
Ingenol Mebutate (PEP005) PKCα, PKCδNot ReportedNot ReportedNot ReportedNot Reported
Phorbol (B1677699) 12-Myristate 13-Acetate (PMA) Broad-spectrum PKC activatorNot ReportedNot ReportedNot ReportedNot Reported
Bryostatin-1 PKCNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Cytotoxic Activity of this compound

CompoundCell LineIC50 (Half-maximal Inhibitory Concentration)
This compound L-O2 (human normal liver cell line)8.22 µM[4][5]
This compound GES-1 (human normal gastric epithelial cell line)6.67 µM[4][5]

Experimental Protocols

Confirming the molecular target of a compound like this compound involves a series of robust experimental procedures. Below are detailed methodologies for key experiments.

Protein Kinase C (PKC) Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for PKC by measuring its ability to compete with a known radiolabeled ligand.

Principle: The assay measures the displacement of a high-affinity radiolabeled phorbol ester, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), from PKC by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for PKC.

Protocol Outline:

  • Preparation of Reagents:

    • Purified recombinant human PKC isoforms.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM CaCl₂, and 1 mg/mL bovine serum albumin (BSA).

    • Phosphatidylserine (PS) liposomes.

    • [³H]PDBu (radioligand).

    • Unlabeled test compound (this compound) at various concentrations.

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the purified PKC isoform, PS liposomes, and [³H]PDBu in the assay buffer.

    • Add varying concentrations of the unlabeled test compound or vehicle control.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in wash buffer. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this ligand-induced thermal stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Protocol Outline:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound (this compound) at various concentrations or a vehicle control for a specified duration.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.

    • Include a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

  • Target Protein Detection and Quantification:

    • Quantify the amount of the target protein (e.g., a specific PKC isoform) in the soluble fraction using a suitable method such as:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.

      • ELISA: Use a specific antibody pair to capture and detect the target protein.

      • Mass Spectrometry: For proteome-wide analysis.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the EC50 for thermal stabilization.

Mandatory Visualizations

G PKC Signaling Pathway Activated by Ingenol Esters Ingenol_Ester This compound PKC Protein Kinase C (PKC) Ingenol_Ester->PKC Activates Downstream_Effectors Downstream Effectors (e.g., MARCKS, Ras/Raf/MEK/ERK) PKC->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Cytokine Release, etc.) Downstream_Effectors->Cellular_Responses Leads to

Caption: Activation of the PKC signaling cascade by ingenol esters.

G Experimental Workflow for Target Identification using CETSA cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Sample Processing cluster_3 Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Heating 3. Heating at Temperature Gradient Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Separation of Soluble and Precipitated Proteins Lysis->Centrifugation Quantification 6. Quantification of Soluble Target Protein Centrifugation->Quantification Data_Analysis 7. Generation of Melting Curve Quantification->Data_Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

G Comparative Molecular Targets of Ingenol Esters Ingenol_Ester Ingenol Esters (e.g., this compound) PKC Primary Target: Protein Kinase C (PKC) Ingenol_Ester->PKC Direct Activation SLC25A20 Potential Secondary Target: SLC25A20 Ingenol_Ester->SLC25A20 Potential Inhibition PKC_Pathway PKC-Dependent Signaling PKC->PKC_Pathway Mitochondrial_Metabolism Mitochondrial Metabolism Modulation SLC25A20->Mitochondrial_Metabolism

Caption: Known and potential molecular targets of ingenol esters.

References

Independent Verification of 3-O-(2'E,4'E-Decadienoyl)-ingenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-O-(2'E,4'E-Decadienoyl)-ingenol with other relevant ingenol (B1671944) derivatives. The information presented is based on publicly available data and is intended to serve as a resource for independent verification and further research.

Introduction

This compound is a diterpenoid and a member of the ingenol ester family, which are known for their potent biological activities, primarily as activators of Protein Kinase C (PKC).[1] These compounds have garnered significant interest in drug development, particularly in oncology and immunology. This guide summarizes the available quantitative data, details key experimental protocols for assessing bioactivity, and visualizes the primary signaling pathway associated with ingenol esters.

Data Presentation: Comparative Cytotoxicity of Ingenol Esters

The following table summarizes the cytotoxic activity of this compound and other selected ingenol esters against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound L-O2 (normal human liver)MTT8.22[2]
This compound GES-1 (normal human gastric epithelial)MTT6.67[2]
Ingenol-3-angelate (Ingenol Mebutate)K562 (chronic myeloid leukemia)MTT~1 (comparable to AAI at 1µM)[3]
3-O-angeloyl-20-O-acetyl ingenol (AAI)K562 (chronic myeloid leukemia)MTTPotent at 1µM[3]
Ingenol-3-dodecanoate (IngC)Esophageal cancer cell linesMTS6.6-fold more potent than Ingenol-3-angelate[4]
Ingenol-3-trans-cinnamate (IngA)Various cancer cell linesMTSDose-dependent cytotoxicity[4]
Ingenol-3-hexanoate (IngB)Various cancer cell linesMTSDose-dependent cytotoxicity[4]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of published data. Below are outlines of key experimental protocols commonly used to evaluate the biological activity of ingenol esters.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol ester and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[3]

Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC isoforms, a key mechanism of action for ingenol esters.

Principle: PKC activation can be assessed by measuring the phosphorylation of a specific substrate or by monitoring the translocation of PKC isoforms from the cytosol to the cell membrane.

In Vitro Kinase Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified PKC isoform, a lipid cofactor (e.g., phosphatidylserine (B164497) and diacylglycerol), a phosphate (B84403) donor ([γ-32P]ATP or [γ-33P]ATP), and a specific peptide substrate.

  • Compound Addition: Add the ingenol ester at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a defined period to allow for the phosphorylation reaction to occur.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantification: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration-dependent activation of the PKC isoform by the test compound.[5]

Mandatory Visualization

The following diagrams illustrate the primary signaling pathway activated by ingenol esters and a typical experimental workflow for assessing cytotoxicity.

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC PKC RAF RAF PKC->RAF Phosphorylation Ingenol Ingenol Ester (e.g., this compound) Ingenol->PKC Activation DAG Diacylglycerol (DAG) (Physiological Activator) DAG->PKC Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Apoptosis Apoptosis/Necrosis ERK->Apoptosis Immune_Response Immune Response ERK->Immune_Response

Caption: Signaling pathway of ingenol esters via Protein Kinase C (PKC) activation.

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Ingenol Ester A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

Safety Operating Guide

Safe Disposal of 3-O-(2'E,4'E-Decadienoyl)-ingenol: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a cytotoxic diterpenoid compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Immediate Safety Precautions

This compound is a cytotoxic compound requiring careful handling in a well-ventilated area.[1] In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area.[1] Consider a respirator for handling large quantities or in case of aerosol formation.

Disposal Procedures

Proper disposal of this compound and its containers is critical to avoid environmental contamination and potential harm to others. Discharge into the environment must be avoided.[1]

Waste Segregation and Collection:

  • Chemical Waste: All quantities of this compound, including unused or expired material, must be collected for disposal.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be treated as hazardous waste.

  • Containers: Keep the chemical in suitable, closed, and properly labeled containers for disposal.[1]

Disposal Methods:

The primary recommended disposal methods for this compound are:

MethodDescription
Licensed Chemical Destruction Plant The material can be sent to a licensed facility for chemical destruction.[1]
Controlled Incineration Controlled incineration with flue gas scrubbing is another acceptable method.[1]

Important Considerations:

  • Do not dispose of this compound in standard laboratory or household trash.

  • Do not discharge into sewer systems.[1]

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent materials to contain the spill.

  • Collect: Use spark-proof tools and explosion-proof equipment to collect the adhered or collected material.[1]

  • Dispose: The collected material should be promptly disposed of in accordance with the hazardous waste disposal procedures outlined above.[1]

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on the Safety Data Sheet for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Disposal Pathway cluster_4 Prohibited Actions start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Well-Ventilated Area ppe->handling waste_gen Generate Waste (Unused chemical, contaminated labware) handling->waste_gen segregate Segregate as Hazardous Chemical Waste waste_gen->segregate container Store in a Labeled, Sealed Container segregate->container disposal_options Select Disposal Method container->disposal_options incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Option A destruction Licensed Chemical Destruction Plant disposal_options->destruction Option B end End: Proper Disposal incineration->end destruction->end prohibited DO NOT: - Dispose in regular trash - Pour down the drain - Contaminate environment

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for 3-O-(2'E,4'E-Decadienoyl)-ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like 3-O-(2'E,4'E-Decadienoyl)-ingenol is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact with skin and eyes and to avoid inhalation of dust or aerosols.[1]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use.
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.

Safe Handling Workflow for this compound A Preparation - Work in a well-ventilated area. - Assemble all necessary PPE and handling equipment. B Handling - Wear appropriate PPE. - Avoid formation of dust and aerosols. - Use non-sparking tools. A->B Proceed with caution C Storage - Store in a tightly closed container. - Keep in a dry, cool, and well-ventilated place. - Store away from incompatible materials. B->C After use D Spill Management - Evacuate personnel to a safe area. - Remove all ignition sources. - Use spark-proof tools and explosion-proof equipment for cleanup. B->D In case of spill F Decontamination - Wash hands thoroughly after handling. - Decontaminate work surfaces. B->F Post-handling E Disposal - Collect waste in suitable, closed containers. - Dispose of in accordance with appropriate laws and regulations. C->E For expired/unwanted material D->E After containment F->E For contaminated materials

Caption: Safe Handling Workflow Diagram.

Emergency Procedures: Exposure and First Aid

Immediate and appropriate first aid is critical in the event of accidental exposure.[1]

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal:

  • Segregation: Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes), in a designated, suitable, and closed container.[1]

  • Labeling: Clearly label the waste container with the chemical name and hazard information.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Discharge into the environment must be avoided.[1] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

Spill Cleanup:

  • Safety First: Ensure adequate ventilation and remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material for disposal in a suitable, closed container.[1]

Disposal and Spill Cleanup Workflow cluster_disposal Routine Disposal cluster_spill Spill Cleanup A Collect Waste - In suitable, closed containers. B Label Container - Chemical name and hazard info. A->B C Professional Disposal - Use a licensed service. B->C D Ensure Safety - Ventilate area. - Remove ignition sources. E Contain Spill - Prevent further spread. D->E F Collect Spillage - Use spark-proof tools. - Place in a closed container for disposal. E->F

Caption: Disposal and Spill Cleanup Workflow.

References

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Feasible Synthetic Routes

Reactant of Route 1
3-O-(2'E,4'E-Decadienoyl)-ingenol
Reactant of Route 2
3-O-(2'E,4'E-Decadienoyl)-ingenol

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